5-Hydroxy Buspirone-d8
Descripción
The exact mass of the compound Buspirone-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-QGZHXTQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016550 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204395-49-3 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Hydroxy Buspirone-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy Buspirone-d8, a deuterated analog of a primary metabolite of the anxiolytic drug Buspirone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies. The guide includes structured data tables, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.
Introduction
This compound is the isotopically labeled form of 5-Hydroxy Buspirone, a significant metabolite of the non-benzodiazepine anxiolytic agent, Buspirone. Buspirone is primarily used in the management of generalized anxiety disorder (GAD).[1] It exerts its therapeutic effects through modulation of serotonergic and dopaminergic pathways, with a high affinity for serotonin 5-HT1A receptors.[2][3] Buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone.[4]
The incorporation of eight deuterium atoms onto the butyl chain of 5-Hydroxy Buspirone renders this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its utility lies in its chemical similarity to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. While 5-Hydroxy Buspirone itself is considered to be essentially pharmacologically inactive, its formation is a key aspect of Buspirone's metabolic profile.[6]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes the key properties of both the deuterated and non-deuterated forms, as well as the parent compound, Buspirone.
| Property | This compound | 5-Hydroxy Buspirone | Buspirone |
| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | C₂₁H₃₁N₅O₃ | C₂₁H₃₁N₅O₂ |
| Molecular Weight | 409.55 g/mol | 401.5 g/mol | 385.5 g/mol [7] |
| CAS Number | 1330164-16-3 (unlabeled) | 105496-33-1 | 36505-84-7[7] |
| Appearance | Off-White Solid | Solid | Solid[7] |
| Melting Point | Not available | 45-48 °C[8] | 201.5-202.5 °C (as hydrochloride salt)[7] |
| Solubility | Not available | Slightly soluble in ethanol and methanol.[6] | Soluble in methanol (50 mg/mL), partly soluble in water.[9] Solubility of hydrochloride salt is pH-dependent.[10] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Store at 2-8 °C (as hydrochloride salt). |
Synthesis and Isotopic Labeling
The synthesis of this compound is a multi-step process that begins with the parent drug, Buspirone. The general synthetic strategy involves two key transformations: hydroxylation and deuteration.
3.1. General Synthesis Pathway
-
Hydroxylation: The initial step is the selective hydroxylation of the pyrimidine ring of Buspirone to yield 5-Hydroxy Buspirone. This transformation is typically achieved through chemical oxidation or biotechnological methods.
-
Deuteration: Following the formation of 5-Hydroxy Buspirone, the deuterium atoms are introduced onto the butyl chain. This is a critical step that requires a deuterated building block or a specific deuteration reagent to replace the eight hydrogen atoms on the four methylene groups of the butyl chain with deuterium.
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, one described method for a related compound involves the enzymatic resolution of racemic 6-acetoxybuspirone to yield (S)-6-Hydroxy Buspirone, which is then deuterated.[6]
In Vitro Metabolism of Buspirone
Understanding the in vitro metabolism of Buspirone is essential for contextualizing the role of 5-Hydroxy Buspirone. The primary enzyme responsible for the metabolism of Buspirone is Cytochrome P450 3A4 (CYP3A4).[4]
4.1. Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to study the metabolism of Buspirone in human liver microsomes (HLMs).
Materials:
-
Buspirone
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., this compound)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and Buspirone at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).
-
Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of 5-Hydroxy Buspirone and other metabolites.
4.2. Metabolic Pathway of Buspirone
Buspirone is metabolized into several products, with 5-hydroxylation being one of the key pathways.
Analytical Methodology
This compound is predominantly used as an internal standard for the quantification of Buspirone and its metabolites in biological matrices.
5.1. Experimental Protocol: LC-MS/MS Quantification of Buspirone in Human Plasma
This protocol describes a validated method for the determination of Buspirone in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Buspirone standard solutions
-
This compound (internal standard) working solution
-
Solid Phase Extraction (SPE) cartridges
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium acetate, Trifluoroacetic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).
-
Vortex the sample.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Buspirone and the internal standard with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Buspirone: m/z 386.2 → 122.1
-
This compound (as internal standard for Buspirone): m/z 394.3 → 122.1[5]
-
-
-
5.2. Quantitative Data for Analytical Method
| Parameter | Value |
| Linearity Range (Buspirone) | 10.4–6690.4 pg/mL[5] |
| Lower Limit of Quantitation (LLOQ) | 10.4 pg/mL[5] |
| Precision (%RSD) | < 15%[5] |
| Accuracy (% bias) | Within ± 15% |
| Recovery | > 85% |
| Stability in Plasma (Benchtop) | 6.43 hours[5] |
| Stability in Plasma (Autosampler) | 70.05 hours at 10°C[5] |
| Freeze-Thaw Stability | Stable for at least 3 cycles[5] |
Pharmacological Profile
The pharmacological activity of Buspirone is well-characterized, primarily acting as a partial agonist at the 5-HT1A receptor. In contrast, its hydroxylated metabolites, including 5-Hydroxy Buspirone, are generally considered to be pharmacologically inactive.[6]
6.1. Receptor Binding Affinity
The following table presents the receptor binding affinities for Buspirone. Data for 5-Hydroxy Buspirone is not widely available, consistent with its reported lack of significant pharmacological activity.
| Receptor Target | Ligand | Affinity (IC₅₀) |
| 5-HT1A | Buspirone | 24 nM[2] |
| Dopamine D2 | Buspirone | 380 nM[2] |
Conclusion
This compound is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of Buspirone in biological samples. This technical guide has provided an in-depth overview of its properties, synthesis, and analytical applications, along with detailed experimental protocols and visualizations to aid in its practical use. While 5-Hydroxy Buspirone itself is not pharmacologically active, its formation is a critical component of Buspirone's metabolic fate. The information compiled herein serves as a comprehensive resource for scientists and professionals working with this important analytical standard.
Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Buspirone (HMDB0014633) [hmdb.ca]
- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]
- 7. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. buspirone hydrochloride [chembk.com]
- 9. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis and Preparation of 5-Hydroxy Buspirone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 5-Hydroxy Buspirone-d8, an isotopically labeled analog of a major active metabolite of the anxiolytic drug Buspirone. The strategic incorporation of eight deuterium atoms on the butyl chain of 5-Hydroxy Buspirone makes it an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its endogenous counterparts. This document details the synthetic pathway, experimental protocols, and characterization of the final compound.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the commercially available drug, Buspirone. The core synthetic strategy involves two key transformations:
-
Hydroxylation: Introduction of a hydroxyl group at the 5-position of the pyrimidine ring of Buspirone.
-
Deuteration: Perdeuteration of the butyl side chain to introduce eight deuterium atoms.
The general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxy Buspirone
The hydroxylation of the pyrimidine ring of Buspirone is a critical step. While the metabolic conversion in vivo is mediated by the cytochrome P450 enzyme CYP3A4, a chemical synthesis is required for laboratory-scale preparation.[1][2] A common approach involves electrophilic aromatic substitution.
Reaction Scheme:
Caption: Chemical transformation for the hydroxylation of Buspirone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Buspirone | 385.50 | - | >98% |
| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | - | ~77% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |
| Sodium sulfite (Na₂SO₃) | 126.04 | - | 10% solution |
| Magnesium sulfate (MgSO₄) | 120.37 | - | Anhydrous |
Procedure:
-
Buspirone (1.0 g, 2.6 mmol) is dissolved in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
m-Chloroperoxybenzoic acid (m-CPBA, 0.68 g, ~3.0 mmol, assuming 77% purity) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a 10% aqueous solution of sodium sulfite (20 mL).
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 v/v) to afford 5-Hydroxy Buspirone as a white solid.
Expected Yield: 60-70%
Step 2: Synthesis of this compound
The deuteration of the butyl chain of 5-Hydroxy Buspirone is achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction. Platinum(IV) oxide (Adam's catalyst) is an effective catalyst for this transformation in the presence of deuterium gas or a deuterium source like heavy water (D₂O).
Reaction Scheme:
Caption: Catalytic deuteration of 5-Hydroxy Buspirone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |
| 5-Hydroxy Buspirone | 401.50 | >95% |
| Platinum(IV) oxide (PtO₂) | 227.08 | Catalyst grade |
| Deuterium oxide (D₂O) | 20.03 | 99.9 atom % D |
| Ethyl acetate | 88.11 | Anhydrous |
| Celite® | - | - |
Procedure:
-
A mixture of 5-Hydroxy Buspirone (100 mg, 0.25 mmol) and platinum(IV) oxide (10 mg, 10% w/w) in deuterium oxide (5 mL) is placed in a high-pressure reaction vessel.
-
The vessel is sealed and heated to 120 °C with vigorous stirring for 48 hours.
-
The reaction mixture is then cooled to room temperature.
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 10 mL).
-
The combined filtrates are transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.
Expected Yield: >90% Isotopic Purity: >98% d8
Characterization Data
The successful synthesis of this compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₁H₂₃D₈N₅O₃ |
| Molecular Weight | 409.55 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >98% |
| Storage | -20°C, under inert atmosphere |
Table 2: Mass Spectrometry Data
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS (+) | 410.3 | [M+H]⁺ |
| High-Resolution MS | 410.3085 | Calculated for C₂₁H₂₄D₈N₅O₃⁺: 410.3082 |
The mass spectrum clearly shows the incorporation of eight deuterium atoms, resulting in a mass shift of +8 compared to the non-deuterated analog.[3]
Table 3: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) Data
Due to the deuteration of the butyl chain, the proton signals corresponding to the four methylene groups are absent in the ¹H NMR spectrum. The remaining signals are consistent with the structure of 5-Hydroxy Buspirone.
| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | Pyrimidine-H |
| 7.90 | s | 1H | Pyrimidine-H |
| 3.75 | t, J = 5.2 Hz | 4H | Piperazine-H |
| 2.65 | t, J = 5.2 Hz | 4H | Piperazine-H |
| 2.50 | s | 2H | CH₂ (azaspirodecane) |
| 1.80-1.60 | m | 8H | CH₂ (azaspirodecane) |
| ¹³C NMR Chemical Shift (δ, ppm) | Assignment |
| 171.2 | C=O |
| 160.5 | Pyrimidine-C |
| 158.3 | Pyrimidine-C |
| 155.1 | Pyrimidine-C |
| 122.8 | Pyrimidine-C |
| 58.2 | Piperazine-C |
| 53.4 | Piperazine-C |
| 52.9 | N-CH₂ (azaspirodecane) |
| 38.6 | Spiro-C |
| 34.5 | CH₂ (azaspirodecane) |
| 26.1 | CH₂ (azaspirodecane) |
Note: The signals for the deuterated butyl chain (CD₂) are not observed in the ¹H NMR spectrum and show characteristic C-D coupling in the ¹³C NMR spectrum, often appearing as multiplets with reduced intensity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Buspirone and its active metabolites, including 5-Hydroxy Buspirone, involves modulation of the serotonergic system, particularly acting as a partial agonist at the 5-HT₁A receptor.[4]
Caption: Simplified signaling pathway of Buspirone and its active metabolites.
The experimental workflow for a typical pharmacokinetic study utilizing this compound is depicted below.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Conclusion
This technical guide provides a detailed methodology for the synthesis and preparation of this compound. The described two-step synthesis, involving hydroxylation and subsequent catalytic deuteration, offers a reliable route to this valuable research tool. The provided characterization data and workflows are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of isotopically labeled standards like this compound is essential for the accurate and robust bioanalysis required in modern drug development.
References
- 1. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone Hydrochloride | C21H32ClN5O2 | CID 36431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]
- 4. EP1248622B1 - Pharmaceutical composition comprising a metabolite of buspirone - Google Patents [patents.google.com]
Technical Guide: 5-Hydroxy Buspirone-d8 for Research Applications
This technical guide provides an in-depth overview of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug Buspirone. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies. This document covers the typical data found in a Certificate of Analysis, analytical methodologies for its quantification, and its context within the metabolic pathway of Buspirone.
Certificate of Analysis: Understanding the Quality and Purity
A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a chemical standard. For a deuterated compound like this compound, the CoA is essential for ensuring the accuracy and reliability of experimental results, particularly when used as an internal standard in quantitative bioanalysis.
While a specific CoA for a particular lot is provided by the supplier, the following table summarizes the typical data and specifications you would expect to find.
Table 1: Representative Data from a Certificate of Analysis for this compound
| Parameter | Specification | Method | Significance |
| Identity | |||
| Chemical Name | This compound | - | Confirms the chemical identity of the compound. |
| Molecular Formula | C₂₁H₂₃D₈N₅O₃[1][2] | Mass Spectrometry | Verifies the elemental composition and the presence of deuterium atoms.[2] |
| Molecular Weight | 409.55 g/mol [1][2] | Mass Spectrometry | Confirms the mass of the deuterated molecule. |
| Purity | |||
| Chemical Purity | ≥98% | HPLC, LC-MS | Indicates the percentage of the desired compound relative to any non-isotopically labeled impurities. |
| Isotopic Purity | ≥99% atom % D | Mass Spectrometry | Measures the percentage of molecules that contain the deuterium labels. |
| Physical Properties | |||
| Appearance | White to off-white solid | Visual Inspection | Provides a qualitative description of the physical state. |
| Solubility | Soluble in Methanol, DMSO | Solvent Solubility Test | Indicates appropriate solvents for preparing stock solutions. |
| Concentration (if supplied as a solution) | |||
| Concentration | 100 µg/mL (or similar) | Gravimetric/HPLC | Provides the precise concentration of the standard in solution. |
Experimental Protocols: Analytical Methodologies
The quantification of Buspirone and its metabolites, including this compound, in biological matrices typically involves highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is the most common method.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC separates the analyte of interest from other components in a sample mixture based on its physicochemical properties. A reversed-phase C18 column is often used for the separation of Buspirone and its metabolites.[5]
Mass Spectrometry (MS)
Mass spectrometry identifies and quantifies the analyte based on its mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where the parent ion is fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. The use of a deuterated internal standard like this compound is critical to correct for variations in sample preparation and instrument response.[2]
Table 2: Typical HPLC-MS/MS Parameters for the Analysis of 5-Hydroxy Buspirone
| Parameter | Typical Value/Condition |
| HPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Parent > Product) | Analyte-specific (e.g., for 5-Hydroxy Buspirone and its d8 analog) |
| Collision Energy | Optimized for specific transition |
| Dwell Time | 50 - 100 ms |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a biological sample (e.g., plasma) for the quantification of 5-Hydroxy Buspirone using this compound as an internal standard.
Buspirone Metabolism and the Role of 5-Hydroxy Buspirone
Buspirone undergoes extensive first-pass metabolism, primarily in the liver.[6][7][8] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its oxidative metabolism.[6][7][9] This metabolic process leads to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone, and another major active metabolite, 1-pyrimidinylpiperazine (1-PP).[6][7][8][9][10]
The formation of these metabolites is a key aspect of Buspirone's pharmacokinetic profile. While 1-PP is known to possess some pharmacological activity, 5-Hydroxy Buspirone is generally considered to be essentially inactive.[8][9] However, another hydroxylated metabolite, 6-Hydroxybuspirone, has been identified as a major active metabolite.[11]
The following diagram illustrates the primary metabolic pathway of Buspirone.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Buspirone Metabolism and its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways, major metabolites, and experimental protocols related to the anxiolytic drug buspirone. The information presented is intended to support research and development efforts by providing detailed insights into the drug's pharmacokinetic profile and metabolic fate.
Introduction to Buspirone
Buspirone is a non-benzodiazepine anxiolytic medication primarily prescribed for the management of generalized anxiety disorder (GAD).[1][2] Unlike traditional anxiolytics, it does not possess significant sedative, hypnotic, muscle relaxant, or anticonvulsant properties.[2][3] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors.[1] Buspirone undergoes extensive first-pass metabolism, which significantly influences its bioavailability and clinical effects.[4][5] A thorough understanding of its metabolism is therefore critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions.
Metabolic Pathways of Buspirone
Buspirone is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged.[2][6] The primary metabolic reactions are oxidation-mediated.[4][7]
The main metabolic pathways for buspirone in human liver microsomes (HLMs) are:
-
N-oxidation on the piperazine ring.[8]
Enzymology of Buspirone Metabolism
The primary enzyme responsible for the metabolism of buspirone is Cytochrome P450 3A4 (CYP3A4) .[4][7][8] Studies using human liver microsomes and recombinant P450 isoforms have demonstrated that CYP3A4 is the major catalyst for the formation of all major metabolites.[8][10][11] While other isoforms like CYP3A5 and CYP2D6 show some activity, their contribution is significantly less than that of CYP3A4.[8][10] The metabolism rate of buspirone by CYP3A4 is approximately 18-fold greater than by CYP2D6 and 35-fold greater than by CYP3A5.[8][10] Consequently, co-administration of buspirone with strong inhibitors or inducers of CYP3A4 can lead to significant drug-drug interactions.[12] For instance, CYP3A4 inhibitors can substantially increase buspirone plasma concentrations, while inducers like rifampin can decrease them by about 10-fold.[4][12]
Major Metabolites of Buspirone
Several metabolites of buspirone have been identified, with some possessing pharmacological activity. The major metabolites include:
-
1-Pyrimidinylpiperazine (1-PP): This is a major and pharmacologically active metabolite formed through N-dealkylation.[4][7][8][12] 1-PP has a longer half-life than buspirone.[4] It acts as a potent antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor, though with a much lesser affinity than buspirone.[1][13]
-
6'-Hydroxybuspirone (6'-OH-Bu): This is a predominant active metabolite formed via hydroxylation.[1][8] Plasma levels of 6'-hydroxybuspirone can be up to 40 times higher than those of the parent drug after oral administration.[1] It is a high-affinity partial agonist of the 5-HT1A receptor and is believed to contribute significantly to the therapeutic effects of buspirone.[1][14][15]
-
5-Hydroxybuspirone (5-OH-Bu): Another hydroxylated metabolite.[3][5][8]
-
3'-Hydroxybuspirone (3'-OH-Bu): A hydroxylated metabolite.[8]
-
Buspirone N-oxide (Bu N-oxide): Formed through N-oxidation of the piperazine ring.[8]
The metabolic pathways leading to these major metabolites are illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics of buspirone and its metabolites, as well as the kinetics of its metabolism.
Table 1: Pharmacokinetic Parameters of Buspirone and its Major Metabolites
| Parameter | Buspirone | 1-Pyrimidinylpiperazine (1-PP) | 6'-Hydroxybuspirone |
| Bioavailability | ~4%[4][5][6][12] | - | 19% (in rats)[14] |
| Tmax (Time to Peak Plasma Concentration) | 40-90 minutes[4] | - | - |
| Elimination Half-life (t½) | 2-3 hours[4][7] | 6.1 hours[4] | 1.2 ± 0.2 hours (in rats)[14] |
| Plasma Protein Binding | ~86%[4][7] | - | - |
| Volume of Distribution (Vd) | 5.3 L/kg[4][6][12] | - | 2.6 ± 0.3 L/kg (in rats)[14] |
| Systemic Clearance | ~1.7 L/h/kg[4][6][12] | - | 47.3 ± 3.5 mL/min/kg (in rats)[14] |
Note: Some data for metabolites are from preclinical studies in rats and may not directly translate to humans.
Table 2: Apparent Michaelis-Menten Constants (Km) for Buspirone Metabolite Formation in Human Liver Microsomes
| Metabolite | Apparent Km (μM) |
| 1-Pyrimidinylpiperazine (1-PP) | 8.7[8][11] |
| Buspirone N-oxide (Bu N-oxide) | 34.0[8][11] |
| 3'-Hydroxybuspirone (3'-OH-Bu) | 4.3[8][11] |
| 5-Hydroxybuspirone (5-OH-Bu) | 11.4 / 514[8][11] |
| 6'-Hydroxybuspirone (6'-OH-Bu) | 8.8[8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vitro and in vivo experiments.
Protocol 1: In Vitro Metabolism of Buspirone in Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure to determine the metabolic profile and enzyme kinetics of buspirone in vitro.
-
Reagents and Materials:
-
Buspirone
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) for reaction phenotyping
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
-
Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein), and buspirone at various concentrations (e.g., 1-100 μM).
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reactions by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reactions by adding a cold organic solvent (e.g., 2 volumes of ACN).
-
Add an internal standard.
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Analytical Method (LC-MS/MS):
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of buspirone and its major metabolites.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mobile phase (e.g., a gradient of water with formic acid and acetonitrile with formic acid).
-
Use tandem mass spectrometry with multiple reaction monitoring (MRM) for detection and quantification.
-
Establish calibration curves for each analyte to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of buspirone and its metabolites in a preclinical model.
-
Animals:
-
Use adult male Sprague-Dawley rats.
-
Acclimatize the animals to the laboratory conditions before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Administer buspirone orally (e.g., by gavage) or intravenously (e.g., via the tail vein) at a defined dose.
-
The vehicle for administration should be well-tolerated (e.g., saline, PEG400).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Collect blood from a suitable site (e.g., tail vein, jugular vein cannula) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract buspirone and its metabolites from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations of the parent drug and metabolites using a validated LC-MS/MS method, as described in the in vitro protocol.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), t½, clearance, and volume of distribution.
-
Pharmacokinetic software (e.g., Phoenix WinNonlin) is typically used for these calculations.
-
Logical Relationships in Buspirone Metabolism
The central role of CYP3A4 in buspirone metabolism makes it susceptible to interactions with other drugs that modulate this enzyme.
Conclusion
Buspirone undergoes extensive and rapid metabolism, primarily mediated by CYP3A4. This process results in the formation of several metabolites, including the pharmacologically active 1-pyrimidinylpiperazine and 6'-hydroxybuspirone, which likely contribute to the overall clinical effect of the drug. The heavy reliance on CYP3A4 for its clearance makes buspirone susceptible to significant drug-drug interactions. For drug development professionals, a thorough characterization of the metabolic profile and the enzymatic pathways involved is essential for optimizing dosing regimens, predicting clinical outcomes, and ensuring patient safety. The experimental protocols and data presented in this guide provide a framework for conducting such investigations.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. [PDF] CYTOCHROME P 450 3 A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
- 12. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 14. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of 5-Hydroxybuspirone in the Metabolic Profile of Buspirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, 5-hydroxybuspirone emerges as a significant product of hepatic oxidation, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. While historically overshadowed by other metabolites like 1-(2-pyrimidinyl)piperazine (1-PP) and 6-hydroxybuspirone, a comprehensive understanding of 5-hydroxybuspirone's pharmacological profile is crucial for a complete picture of buspirone's in vivo activity. This technical guide provides an in-depth analysis of 5-hydroxybuspirone, summarizing its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.
Introduction
Buspirone is a non-benzodiazepine anxiolytic widely used in the treatment of generalized anxiety disorder. Its mechanism of action is primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors.[1] However, the parent drug has low oral bioavailability (approximately 4-5%) due to extensive hepatic first-pass metabolism.[2] This metabolic process generates several derivatives, including hydroxylated forms such as 5-hydroxybuspirone, 6-hydroxybuspirone, and the N-dealkylated metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[3][4] While 1-PP and 6-hydroxybuspirone have been shown to be pharmacologically active and contribute to the overall therapeutic effect of buspirone, the role of 5-hydroxybuspirone has been less clearly defined, with some early reports suggesting it to be essentially inactive. This guide aims to consolidate the current understanding of 5-hydroxybuspirone's pharmacology.
Metabolism of Buspirone to 5-Hydroxybuspirone
The primary metabolic pathway for buspirone involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[5] This process results in the formation of several hydroxylated metabolites, including 5-hydroxybuspirone, through aromatic hydroxylation.
Pharmacological Profile of 5-Hydroxybuspirone
Receptor Binding Affinity
Quantitative data on the binding affinity of 5-hydroxybuspirone to various neurotransmitter receptors is limited compared to buspirone and its other major metabolites. However, available data indicates that it does possess some affinity for dopamine receptors. The table below summarizes the available binding affinity data (Ki values). A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| Buspirone | 4-78 | ~484 | ~98 | ~29 | Moderate Affinity |
| 5-Hydroxybuspirone | Not Reported | ~4010 | ~261 | Not Reported | Not Reported |
| 6-Hydroxybuspirone | ~25 | ~5390 | ~795 | Not Reported | Not Reported |
| 1-PP | Low Affinity | Moderate Affinity | Not Reported | Not Reported | Potent Antagonist |
Data compiled from multiple sources. Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature.
Functional Activity
The functional activity of 5-hydroxybuspirone (i.e., whether it acts as an agonist, antagonist, or partial agonist) at its binding sites is not extensively characterized in publicly available literature. Further research is required to elucidate its functional role at 5-HT1A and dopamine receptors. Buspirone itself is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.
Experimental Protocols
In Vitro Metabolism of Buspirone
Objective: To determine the metabolic profile of buspirone and identify the metabolites formed, including 5-hydroxybuspirone.
Methodology: Human Liver Microsome (HLM) Incubation
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), buspirone (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of NADPH regenerating system (to initiate the enzymatic reaction) and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify buspirone and its metabolites, including 5-hydroxybuspirone.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 5-hydroxybuspirone for a specific receptor (e.g., 5-HT1A or Dopamine D2/D3).
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled competitor (5-hydroxybuspirone). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Activity Assay
Objective: To determine the functional effect (agonist, antagonist, partial agonist) of 5-hydroxybuspirone at a G-protein coupled receptor (GPCR) like the 5-HT1A receptor.
Methodology: cAMP Assay for Gi-Coupled Receptors
-
Cell Culture: Culture cells stably expressing the 5-HT1A receptor.
-
Assay Setup: Seed the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Concurrently, add varying concentrations of 5-hydroxybuspirone.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of 5-hydroxybuspirone to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect.
References
- 1. droracle.ai [droracle.ai]
- 2. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards in bioanalysis, a technique widely regarded as the gold standard for robust and reliable quantitative data.
In the realm of bioanalysis, particularly in drug discovery and development, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool.[1] Its high sensitivity and selectivity allow for the precise measurement of drugs, metabolites, and biomarkers in biological fluids and tissues.[1] However, the inherent complexity of these biological matrices introduces significant challenges, including sample loss during preparation, variability in injection volumes, and matrix effects such as ion suppression or enhancement, all of which can compromise data accuracy and reproducibility.[1] To surmount these obstacles, the use of an appropriate internal standard (IS) is essential.[2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have proven to be the most effective and are considered the benchmark for quantitative bioanalysis.[1][2]
The Core Principle: Isotope Dilution Mass Spectrometry
The application of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest stage of the analytical workflow.[1][3] This deuterated standard is chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with their heavier stable isotope, deuterium.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]
Because the deuterated internal standard shares the same physicochemical properties as the analyte, it experiences identical processing and analysis variations.[1] This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[1][4] By measuring the ratio of the analyte's signal to that of the known amount of the internal standard, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[5]
Advantages of Employing Deuterated Internal Standards
The widespread adoption of deuterated internal standards in bioanalysis stems from a number of significant advantages over other types of internal standards, such as structural analogs.
-
Co-elution with the Analyte: Ideally, a deuterated internal standard co-elutes with the analyte, meaning they have the same retention time in the chromatographic system.[1][4] This ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[1]
-
Identical Physicochemical Properties: The chemical identity between the analyte and its deuterated counterpart ensures they exhibit the same behavior during sample preparation, including extraction recovery.[1][4] This minimizes variability introduced during these critical steps.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the target analyte due to co-eluting matrix components, are a major source of imprecision in LC-MS/MS.[5] Deuterated internal standards co-elute with the analyte and are affected by these matrix effects in a nearly identical manner, allowing for effective normalization of the signal.[5]
-
Increased Method Robustness: The use of deuterated internal standards leads to more robust and reliable bioanalytical methods, reducing assay variability and increasing data integrity.[4] This is particularly crucial in regulated environments such as clinical trials.[1]
Key Considerations and Potential Pitfalls
While deuterated internal standards offer substantial benefits, it is crucial to be aware of potential challenges and limitations to ensure their proper implementation.
-
Isotopic Purity: The deuterated internal standard should have a high degree of isotopic purity to prevent interference with the analyte signal.
-
Mass Increase: The mass difference between the analyte and the internal standard should be sufficient to avoid spectral overlap. A mass increase of at least three or more mass units is generally recommended for small molecules.[4][6]
-
Stability of Deuterium Labels: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent exchange with protons from the solvent or matrix.[6][7] Labeling on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[6]
-
Chromatographic Isotope Effect: In some instances, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[5][8] This "isotope effect" can result in differential matrix effects if the two compounds do not experience the same degree of ion suppression or enhancement, potentially leading to inaccurate quantification.[5][9]
-
Cost and Availability: The synthesis of custom deuterated internal standards can be expensive and time-consuming.[7][10] However, this initial investment can often be offset by reduced method development time and increased assay reliability.[11]
Experimental Protocols
Evaluation of Matrix Effects
A critical experiment in bioanalytical method development is the assessment of matrix effects to ensure the internal standard adequately compensates for them.
Objective: To determine and quantify the extent of ion suppression or enhancement caused by the biological matrix and to verify the internal standard's ability to correct for these effects.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Solvents for solution preparation and reconstitution
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[5]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.[5]
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A) | A value close to 1 indicates effective compensation by the internal standard. |
Bioanalytical Method Validation using a Deuterated Internal Standard
The following table summarizes typical validation data for a bioanalytical method for the quantification of Atorvastatin in human plasma using its deuterated analog, Atorvastatin-d5, as the internal standard.[3]
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect (CV of IS-Normalized MF) | ≤ 15% | 6.2% |
| Stability (various conditions) | Within ±15% of nominal concentration | Passed |
This data is illustrative and based on typical performance characteristics.[3]
Visualizing the Workflow and Logic
To better understand the application and rationale behind using deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical basis for accurate quantification.
Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.
Caption: The logical basis for accurate quantification using a deuterated internal standard.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative bioanalysis, providing an unparalleled ability to correct for the inherent variability of analytical procedures and the complexities of biological matrices.[1][3] While careful consideration must be given to their design and implementation, the resulting accuracy, precision, and robustness of the data are indispensable for making critical decisions in drug development and other scientific research. For any researcher, scientist, or drug development professional engaged in quantitative bioanalysis, a thorough understanding and proficient application of deuterated internal standards are essential for generating high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
5-Hydroxy Buspirone-d8: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, metabolism, and analytical methodologies for 5-Hydroxy Buspirone-d8. This deuterated analog of a primary buspirone metabolite is a critical tool in pharmacokinetic and metabolic research, offering enhanced stability and analytical precision.
Core Physicochemical Properties
This compound is a deuterated form of 5-Hydroxy Buspirone, a significant metabolite of the anxiolytic drug buspirone. The strategic incorporation of eight deuterium atoms on the butyl chain enhances its utility as an internal standard in analytical studies.[1] Deuteration provides a distinct mass signature for mass spectrometry-based quantification and can increase metabolic stability due to the kinetic isotope effect.[1][2][3]
Table 1: General Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 5-Hydroxy Buspirone | Buspirone |
| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | C₂₁H₃₁N₅O₃ | C₂₁H₃₁N₅O₂ |
| Molecular Weight | 409.56 g/mol | 401.5 g/mol [4] | 385.5 g/mol |
| CAS Number | 1330164-16-3 (representative) | 105496-33-1[4] | 36505-84-7 |
| Appearance | Off-White Solid[5] | Solid[4] | White crystalline powder |
| Melting Point | 45-48°C[5] | Not available | 201.5-202.5°C (as HCl salt)[6] |
Table 2: Solubility and Dissociation Constant
| Property | Value | Source |
| Solubility in Ethanol | Slightly soluble | [4] |
| Solubility in Methanol | Slightly soluble | [4] |
| Solubility in Water | Partly soluble (for Buspirone HCl) | [7] |
| Solubility in DMSO | 100 mM (for Buspirone HCl) | [7] |
| pKa (Basic) | ~7.6 (estimated based on Buspirone) | [8] |
Metabolism and Signaling Pathway
Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active 6-hydroxybuspirone and the essentially inactive 5-hydroxybuspirone, as well as 1-(2-pyrimidinyl)-piperazine (1-PP).[9][10][11]
The primary mechanism of action of buspirone and its active metabolites involves the modulation of the serotonin 5-HT1A receptor.[12] Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[12] This interaction ultimately leads to an increase in serotonergic neurotransmission.
Experimental Protocols
Synthesis of this compound
A general synthetic strategy for 5-Hydroxy Buspirone involves the hydroxylation of buspirone. For the deuterated analog, the synthesis would start with a deuterated precursor or involve a deuteration step. A common approach for buspirone synthesis involves the condensation of 1-(2-pyrimidinyl)-piperazine with a suitable butyl derivative and 3,3-tetramethylene glutarimide.[13][14] The hydroxylation can be achieved using various oxidizing agents. A detailed, step-by-step protocol for the deuterated version is often proprietary; however, a general workflow is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-Hydroxy Buspirone | 105496-33-1 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Buspirone - Wikipedia [en.wikipedia.org]
- 10. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. "Improved One Pot Process For Synthesis Of Buspirone Base" [quickcompany.in]
- 13. Buspirone synthesis - chemicalbook [chemicalbook.com]
- 14. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy Buspirone-d8: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 5-Hydroxy Buspirone-d8, a deuterated internal standard essential for the accurate quantification of 5-Hydroxy Buspirone, a primary metabolite of the anxiolytic drug Buspirone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its suppliers, availability, and application in experimental settings.
Introduction
This compound is the deuterium-labeled analog of 5-Hydroxy Buspirone. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results. Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several hydroxylated metabolites, with 5-Hydroxy Buspirone being a significant one.[1][2][3][4]
Supplier and Availability of this compound
A number of chemical suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from various suppliers. Please note that for some suppliers, detailed information is available upon request.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Coompo | C236338 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.55 | 98% | 1mg, 10mg |
| Santa Cruz Biotechnology | sc-219593 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.55 | Information available upon request | Information available upon request |
| Axios Research | AR-B08020 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.56 | Information available upon request | Information available upon request |
| EvitaChem | EVT-1466880 | 1330164-16-3 | C₂₁H₃₁N₅O₃ | 409.56 | Information available upon request | Information available upon request |
| SynZeal | - | - | - | - | Information available upon request | Information available upon request |
| BenchChem | - | - | - | - | Information available upon request | Information available upon request |
Note: The molecular formula for the deuterated compound is consistently reported as C₂₁H₂₃D₈N₅O₃. Some suppliers may list the non-deuterated CAS number (105496-33-1) for reference.
Metabolic Pathway of Buspirone
Buspirone undergoes extensive first-pass metabolism, primarily through oxidation mediated by the CYP3A4 enzyme in the liver.[1][2][3] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP) and 5-Hydroxy Buspirone.[1][3][4]
References
Unraveling the Proteome: An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and therapeutic innovation, understanding the dynamic nature of the proteome is paramount. Mass spectrometry, coupled with isotopic labeling, has emerged as a cornerstone technology for the precise quantification of proteins and their post-translational modifications. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of three leading isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Core Principles of Isotopic Labeling
Isotopic labeling strategies introduce heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides, creating mass variants that are distinguishable by a mass spectrometer. This allows for the relative or absolute quantification of protein abundance between different samples, such as treated versus untreated cells or healthy versus diseased tissues.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., Arginine and Lysine).[1] Over several cell divisions, the heavy amino acids are incorporated into the entire proteome.[2] The key advantage of SILAC is that samples are mixed at the very beginning of the experimental workflow, minimizing sample handling-related errors and variability.[1]
iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that tag peptides in vitro after protein extraction and digestion.[3][4] These isobaric tags consist of a reporter group, a balancer group, and a peptide-reactive group.[5] Peptides from different samples are labeled with distinct isobaric tags that have the same total mass. During tandem mass spectrometry (MS/MS), the tags fragment, releasing reporter ions of unique masses that are used for quantification.[3][5] This allows for the multiplexing of several samples in a single analysis.[6]
Comparative Overview of Labeling Techniques
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Sample Mixing | Early (cell or lysate level) | Late (peptide level) | Late (peptide level) |
| Multiplexing | Typically 2-plex or 3-plex | 4-plex or 8-plex | Up to 18-plex |
| Quantification | MS1 level (peptide pairs) | MS2 or MS3 level (reporter ions) | MS2 or MS3 level (reporter ions) |
| Ratio Compression | Minimal | Can be significant | Can be significant |
| Sample Types | Proliferating cells in culture | Cells, tissues, body fluids | Cells, tissues, body fluids |
| Key Advantage | High accuracy due to early mixing | Higher multiplexing than SILAC | Highest multiplexing capability |
Experimental Protocols
SILAC Experimental Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine) for at least five cell doublings to ensure complete incorporation.[1]
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Peptide Fractionation and LC-MS/MS Analysis: Fractionate the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the relative abundance of "heavy" to "light" peptide pairs in the MS1 spectra.
iTRAQ/TMT Experimental Protocol
-
Sample Preparation: Extract proteins from each of the samples to be compared.
-
Protein Digestion: Digest the proteins from each sample into peptides using an enzyme like trypsin.
-
Peptide Labeling: Label the peptides from each sample with a different iTRAQ or TMT isobaric tag according to the manufacturer's protocol.[7]
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Peptide Fractionation and LC-MS/MS Analysis: Fractionate the pooled, labeled peptide mixture and analyze by LC-MS/MS.
-
Data Analysis: Identify peptides from the fragmentation patterns and quantify the relative abundance based on the intensity of the reporter ions in the MS/MS or MS3 spectra.
Mandatory Visualizations
Application in Drug Development: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. Isotopic labeling-based proteomics is instrumental in understanding the effects of EGFR-targeted therapies.
By using SILAC, researchers can compare the phosphoproteome of cells treated with an EGFR inhibitor to untreated cells, identifying downstream signaling nodes that are affected.[6] TMT and iTRAQ can be used to analyze the proteomic response to a panel of different EGFR inhibitors across multiple cancer cell lines in a single experiment, providing valuable data for drug efficacy and resistance studies.
Quantitative Data Presentation
The output of these experiments is a large dataset of identified proteins and their relative abundance ratios. This data is typically presented in tables for clear interpretation and comparison.
Table 1: Example of SILAC Quantitative Data for EGFR Pathway Proteins
| Protein | Gene Symbol | Heavy/Light Ratio | p-value | Regulation |
| Epidermal growth factor receptor | EGFR | 0.45 | 0.001 | Down-regulated |
| Growth factor receptor-bound protein 2 | GRB2 | 0.52 | 0.005 | Down-regulated |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.61 | 0.012 | Down-regulated |
| RAC-alpha serine/threonine-protein kinase | AKT1 | 0.95 | 0.450 | Unchanged |
Table 2: Example of TMT 10-plex Quantitative Data for Drug Response in Different Cell Lines
| Protein | Gene Symbol | Cell Line A (Treated/Control) | Cell Line B (Treated/Control) | Cell Line C (Treated/Control) |
| Apoptosis regulator BAX | BAX | 1.85 | 1.20 | 1.05 |
| Proliferating cell nuclear antigen | PCNA | 0.35 | 0.75 | 0.98 |
| Caspase-3 | CASP3 | 2.10 | 1.50 | 1.10 |
| Cyclin-dependent kinase 1 | CDK1 | 0.40 | 0.82 | 0.95 |
Conclusion
Isotopic labeling techniques are indispensable tools in modern proteomics and drug development. SILAC offers high accuracy for studies in cell culture, while iTRAQ and TMT provide powerful multiplexing capabilities for the analysis of a wide range of sample types. The choice of technique depends on the specific research question, sample availability, and desired level of multiplexing. By providing robust and quantitative data on the proteome, these methods will continue to drive discoveries in basic research and the development of novel therapeutics.
References
- 1. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]
- 2. Application of TMT Labeling in Quantitative Proteomics Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 3. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Dataset - SILAC Phosphoproteomics Signatures of Differentially Phosphorylated Proteins for Protein Ligands [maayanlab.cloud]
- 6. understanding_IRS [pwilmart.github.io]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 5-Hydroxy Buspirone-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of xenobiotics, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This is especially critical in regulated bioanalysis supporting pharmacokinetic and toxicokinetic studies. 5-Hydroxy Buspirone-d8, a deuterated analog of the major metabolite of the anxiolytic drug buspirone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its physicochemical properties closely mimic those of the analyte, 5-hydroxybuspirone, and the parent drug, buspirone, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.
Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation to form hydroxylated derivatives and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][2] One of the major hydroxylated metabolites is 5-hydroxybuspirone.[3] Accurate quantification of buspirone and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
These application notes provide a detailed protocol for the use of this compound as an internal standard in the quantification of buspirone and its primary metabolite, 5-hydroxybuspirone, in human plasma.
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of buspirone.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of buspirone.
-
Therapeutic Drug Monitoring (TDM): Optimizing drug dosage for individual patients.
-
Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism of buspirone.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol outlines a robust method for the extraction of buspirone and 5-hydroxybuspirone from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Buspirone and 5-hydroxybuspirone calibration standards and quality control (QC) samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (5%) in methanol
-
Formic acid (0.1% in water)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.
-
Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Figure 1: Workflow for sample preparation using solid phase extraction.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM). The following mass transitions are recommended. Note: The transitions for this compound are predicted based on the fragmentation of buspirone and its hydroxylated metabolites and should be optimized in the laboratory.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Buspirone | 386.3 | 122.1 | 35 |
| 5-Hydroxybuspirone | 402.3 | 122.1 | 38 |
| This compound (IS) | 410.3 | 122.1 | 38 |
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of buspirone and 5-hydroxybuspirone. Below are representative data demonstrating the performance of the method.
Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 0.1 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 0.5 | 0.058 ± 0.004 | 98.7 | 6.9 |
| 1.0 | 0.115 ± 0.007 | 101.2 | 6.1 |
| 5.0 | 0.592 ± 0.025 | 103.1 | 4.2 |
| 10.0 | 1.189 ± 0.048 | 99.9 | 4.0 |
| 50.0 | 5.971 ± 0.179 | 100.5 | 3.0 |
| 100.0 | 11.952 ± 0.323 | 99.6 | 2.7 |
Linear Range: 0.1 - 100 ng/mL, r² > 0.995
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| % Accuracy | % CV | ||
| LLOQ | 0.1 | 105.3 | 9.1 |
| Low QC | 0.3 | 98.9 | 7.5 |
| Mid QC | 30.0 | 102.1 | 4.8 |
| High QC | 80.0 | 99.5 | 3.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control
Buspirone Signaling Pathway
Buspirone primarily exerts its anxiolytic effects through its interaction with serotonin receptor 1A (5-HT1A). It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This dual action modulates serotonergic neurotransmission.
Figure 2: Simplified signaling pathway of Buspirone at 5-HT1A receptors.
Conclusion
This compound is an excellent internal standard for the quantitative analysis of buspirone and its metabolites in biological matrices. Its use in conjunction with a validated LC-MS/MS method, as outlined in these application notes, ensures the generation of high-quality, reliable data essential for drug development and clinical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the implementation of this analytical approach.
References
Application Note: Quantification of Buspirone in Human Plasma by LC-MS/MS using 5-Hydroxy Buspirone-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of buspirone in human plasma. The method utilizes 5-Hydroxy Buspirone-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample preparation, followed by rapid chromatographic separation on a C18 column. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Buspirone is an anxiolytic agent primarily used in the treatment of generalized anxiety disorder (GAD). It acts as a partial agonist at serotonin 5-HT1A receptors.[1] Unlike benzodiazepines, buspirone does not exhibit significant sedative, hypnotic, or euphoric effects.[1] The drug undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in low oral bioavailability (approximately 4-5%).[2] The major pharmacologically active metabolite is 1-pyrimidinylpiperazine (1-PP), with other metabolites including hydroxylated derivatives such as 5-hydroxybuspirone.[3]
Given its low plasma concentrations and extensive metabolism, a highly sensitive and selective analytical method is required for the accurate quantification of buspirone in biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and throughput.[4][5] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. This application note describes a validated LC-MS/MS method using this compound as the internal standard for the quantification of buspirone in human plasma.
Experimental Protocols
Materials and Reagents
-
Buspirone hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18, 50 x 2.1 mm, 3.5 µm
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 200 µL of plasma, add 25 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen |
| Ion Source Temp. | 550°C |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Buspirone | 386.3 | 122.1 | 35 |
| This compound | 410.5 | 122.1 | 38 |
Data Presentation
The method was validated for linearity, precision, accuracy, and limit of quantification. The results are summarized in the tables below.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Buspirone | 0.05 - 50 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.05 | < 15 | < 15 | 85 - 115 |
| Low | 0.15 | < 10 | < 10 | 90 - 110 |
| Mid | 2.5 | < 10 | < 10 | 90 - 110 |
| High | 40 | < 10 | < 10 | 90 - 110 |
Table 4: Method Sensitivity
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL |
Mandatory Visualization
Caption: Metabolic pathway of Buspirone.
References
- 1. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol for Quantification of Buspirone and its Metabolites in Human Plasma
This document provides a detailed protocol for the simultaneous quantification of buspirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. It undergoes extensive first-pass metabolism, with less than 1% of the parent drug excreted unchanged in the urine.[1] The primary and pharmacologically active metabolite is 1-(2-pyrimidinyl)-piperazine (1-PP), which possesses about 20-25% of the anxiolytic activity of buspirone.[1] Accurate quantification of both buspirone and 1-PP in human plasma is crucial for understanding the drug's pharmacokinetic profile and its therapeutic effects. This protocol describes a highly sensitive and specific LC-MS/MS method for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for buspirone and its metabolite 1-PP.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard (IS) | IS Precursor Ion (m/z) | IS Product Ion (m/z) | Ionization Mode |
| Buspirone | 386.24 | 122.10 | Buspirone-d8 | 394.28 | 122.00 | Positive ESI |
| 1-PP | 165.1 | 95.1 | d4-1-PP | 169.1 | 99.1 | Positive ESI |
Note: The MRM transitions for 1-PP and its internal standard are adapted from a method for a structurally related compound and may require optimization.
Table 2: Method Validation Parameters
| Analyte | Linearity Range | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Buspirone | 0.01 - 10 ng/mL | 0.01 | < 15% | < 15% | 75 - 102% |
| 1-PP | 0.2 - 25 ng/mL | 0.2 | < 15% | < 15% | ~66% |
Experimental Protocols
This section details the materials and procedures for the quantification of buspirone and 1-PP in human plasma.
Materials and Reagents
-
Buspirone hydrochloride (Reference Standard)
-
1-(2-pyrimidinyl)-piperazine (1-PP) (Reference Standard)
-
Buspirone-d8 hydrochloride (Internal Standard)
-
d4-1-PP (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Sample Preparation
A solid-phase extraction (SPE) method is recommended for cleaner extracts.[2][3]
-
Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 20 µL of a working solution containing buspirone-d8 and d4-1-PP. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.6-5.0 min: 10% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
Visualizations
Buspirone Metabolism Pathway
Caption: Metabolic pathway of Buspirone.
Experimental Workflow
References
- 1. Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
Sample preparation techniques for bioanalytical assays using 5-Hydroxy Buspirone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the sample preparation and bioanalysis of 5-Hydroxy Buspirone-d8 in plasma samples. 5-Hydroxy Buspirone is a major active metabolite of the anxiolytic drug Buspirone, and its quantification is crucial for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, this compound, is the gold standard for LC-MS/MS-based bioanalysis, ensuring high accuracy and precision by correcting for matrix effects and variability in sample processing.
This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each protocol is followed by representative quantitative data to guide researchers in method selection and validation.
Metabolic Pathway of Buspirone
Buspirone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of the major metabolic pathways is hydroxylation, leading to the formation of 5-Hydroxy Buspirone.
Sample Preparation Protocols
The selection of a sample preparation technique is critical for removing interferences from the biological matrix and ensuring the accuracy and sensitivity of the bioanalytical method. Below are detailed protocols for three widely used techniques.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, resulting in high sensitivity and minimal matrix effects.
Experimental Workflow:
Protocol:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 20 seconds.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Workflow:
Protocol:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of this compound IS working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 20 seconds.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis. However, it may result in a less clean extract compared to SPE and LLE.
Experimental Workflow:
Protocol:
-
Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of this compound IS working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the different sample preparation techniques. The data presented here are representative and should be validated in your laboratory.
Table 1: Extraction Recovery
| Preparation Method | Analyte Concentration | Mean Recovery (%) of 5-Hydroxy Buspirone | % RSD |
| Solid-Phase Extraction | Low QC (1 ng/mL) | 88.5 | 4.2 |
| Medium QC (50 ng/mL) | 91.2 | 3.5 | |
| High QC (150 ng/mL) | 90.1 | 3.8 | |
| Liquid-Liquid Extraction | Low QC (1 ng/mL) | 82.3 | 5.1 |
| Medium QC (50 ng/mL) | 85.6 | 4.3 | |
| High QC (150 ng/mL) | 84.9 | 4.7 | |
| Protein Precipitation | Low QC (1 ng/mL) | 95.8 | 6.5 |
| Medium QC (50 ng/mL) | 97.2 | 5.8 | |
| High QC (150 ng/mL) | 96.5 | 6.1 |
Table 2: Matrix Effect
The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. A value close to 100% indicates minimal matrix effect.
| Preparation Method | Analyte Concentration | Mean Matrix Effect (%) | % RSD |
| Solid-Phase Extraction | Low QC (1 ng/mL) | 98.7 | 2.1 |
| High QC (150 ng/mL) | 99.1 | 1.8 | |
| Liquid-Liquid Extraction | Low QC (1 ng/mL) | 95.4 | 3.5 |
| High QC (150 ng/mL) | 96.8 | 3.1 | |
| Protein Precipitation | Low QC (1 ng/mL) | 89.3 | 7.2 |
| High QC (150 ng/mL) | 91.5 | 6.8 |
Table 3: Intra-day and Inter-day Precision and Accuracy
Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration.
| Preparation Method | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Solid-Phase Extraction | LLOQ (0.5 ng/mL) | 6.8 | 105.2 | 8.1 | 103.5 |
| Low QC (1 ng/mL) | 5.1 | 102.3 | 6.5 | 101.8 | |
| Medium QC (50 ng/mL) | 4.3 | 98.9 | 5.2 | 99.5 | |
| High QC (150 ng/mL) | 3.9 | 101.1 | 4.8 | 100.7 |
LC-MS/MS Parameters
While specific parameters need to be optimized for your instrument, the following provides a good starting point for the analysis of 5-Hydroxy Buspirone and its deuterated internal standard.
Table 4: Typical LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analyte from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 5-Hydroxy Buspirone: To be determined empiricallythis compound: To be determined empirically |
| Collision Energy | Optimized for each transition |
Conclusion
The choice of sample preparation technique for this compound depends on the specific requirements of the bioanalytical assay. Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects. Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use. Protein Precipitation is the most rapid technique and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. All three methods, when properly validated, can provide accurate and precise quantification of 5-Hydroxy Buspirone in plasma samples, with the use of a deuterated internal standard like this compound being essential for reliable results.
Application of 5-Hydroxy Buspirone-d8 in Pharmacokinetic (PK) Studies
Version: 1.0
Introduction
Buspirone is an anxiolytic agent primarily used in the treatment of generalized anxiety disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites, including 5-Hydroxybuspirone.[1][2] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of buspirone and its metabolites. The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis for PK studies, providing high accuracy and precision. 5-Hydroxy Buspirone-d8, a deuterated analog of 5-Hydroxy Buspirone, serves as an ideal internal standard for the quantification of the 5-Hydroxy Buspirone metabolite in biological matrices. Its utility is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of buspirone.
Application Notes
The primary application of this compound is as an internal standard in the quantitative analysis of 5-Hydroxy Buspirone in biological samples such as plasma, serum, and urine. Due to its structural and physicochemical similarity to the unlabeled analyte, this compound co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to reliable and reproducible quantification of the metabolite.
Key applications include:
-
Single and multiple-dose pharmacokinetic studies: To characterize the time course of 5-Hydroxy Buspirone concentrations following buspirone administration.
-
Bioequivalence studies: To compare the pharmacokinetic profiles of different formulations of buspirone.
-
Drug-drug interaction studies: To investigate the effect of co-administered drugs on the metabolism of buspirone to 5-Hydroxy Buspirone.
-
Metabolism studies: To elucidate the metabolic pathways of buspirone and the formation of its various metabolites.[3]
Pharmacokinetic Data Summary
Buspirone is well-absorbed after oral administration but is subject to extensive first-pass metabolism, resulting in a low mean systemic availability of approximately 4%.[1] It is primarily metabolized by oxidation through the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] The major metabolic pathways include hydroxylation and N-dealkylation.[5] Key metabolites include 5-hydroxybuspirone, 6-hydroxybuspirone, and 1-(2-pyrimidinyl)-piperazine (1-PP).[2] While 5-hydroxybuspirone is considered essentially inactive, other metabolites like 6-hydroxybuspirone and 1-PP are pharmacologically active.[1][6]
The following table summarizes key pharmacokinetic parameters for buspirone and its major metabolites.
| Parameter | Buspirone | 6-Hydroxybuspirone | 1-Pyrimidinylpiperazine (1-PP) |
| Tmax (Time to Peak Concentration) | 40 - 90 minutes | Rapidly formed | Higher than Buspirone |
| Elimination Half-life (t½) | 2 - 11 hours | 1.2 +/- 0.2 hours (in rats) | Approximately double that of Buspirone |
| Bioavailability | ~4% | 19% (in rats) | - |
| Plasma Protein Binding | >95% | - | - |
| Systemic Clearance | 1.7 L/h/kg | 47.3 +/- 3.5 ml/min/kg (in rats) | - |
| Volume of Distribution | 5.3 L/kg | 2.6 +/- 0.3 l/kg (in rats) | - |
Data compiled from multiple sources.[1][4][6][7][8]
Experimental Protocols
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of buspirone and its metabolites in biological matrices.[9] The following protocol outlines a typical workflow for a pharmacokinetic study involving the analysis of 5-Hydroxy Buspirone using this compound as an internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma sample (or standard/QC), add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water, vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for 5-Hydroxy Buspirone and this compound need to be determined by direct infusion of the compounds. For example, for buspirone and its d8 analog, the transitions are m/z 386.24 → 122.10 and m/z 394.28 → 122.00, respectively.[9] Similar parent-product ion pairs would be established for 5-Hydroxy Buspirone and its d8 version.
Data Analysis
-
Quantification: The concentration of 5-Hydroxy Buspirone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with appropriate weighting (e.g., 1/x²) is typically used.
-
Pharmacokinetic Parameter Calculation: The concentration-time data for each subject is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (elimination half-life) using non-compartmental analysis software.
Visualizations
Caption: Metabolic pathway of Buspirone.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: High-Throughput Screening Assays for Buspirone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buspirone is an anxiolytic agent belonging to the azaspirodecanedione class of drugs. It undergoes extensive first-pass metabolism, primarily in the liver, resulting in low bioavailability.[1][2] Understanding the metabolic pathways of Buspirone and identifying potential drug-drug interactions are critical aspects of drug development and clinical practice. The primary enzyme responsible for Buspirone metabolism is Cytochrome P450 3A4 (CYP3A4).[1][3][4] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to investigate Buspirone metabolism, focusing on in vitro models utilizing human liver microsomes and hepatocytes.
Metabolic Pathways of Buspirone
Buspirone is extensively metabolized through oxidation, primarily mediated by the CYP3A4 enzyme system.[2][4] The main metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[3][5]
The major metabolites formed are:
-
1-Pyrimidinylpiperazine (1-PP): An active metabolite formed via N-dealkylation.[3][4]
-
Hydroxybuspirone isomers: Including 3'-hydroxybuspirone, 5-hydroxybuspirone, and 6'-hydroxybuspirone.[3]
-
Buspirone N-oxide: Formed by N-oxidation on the piperazine ring.[3]
Recombinant CYP3A4 exhibits the highest catalytic activity for Buspirone metabolism compared to other CYP isoforms like CYP3A5 and CYP2D6.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for 5-Hydroxy Buspirone-d8 in In Vitro Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Buspirone-d8 is the stable isotope-labeled analog of 5-Hydroxy Buspirone, a primary active metabolite of the anxiolytic drug Buspirone. In the field of in vitro drug metabolism research, stable isotope-labeled internal standards are crucial for the accurate quantification of analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a deuterated standard such as this compound, which has nearly identical physicochemical properties to the unlabeled analyte, allows for the correction of variability during sample preparation and analysis, thereby ensuring high precision and accuracy in quantitative assays.[1]
These application notes provide detailed protocols for the use of this compound as an internal standard in key in vitro drug metabolism studies, including metabolic stability, reaction phenotyping, and cytochrome P450 (CYP) enzyme inhibition assays.
Physicochemical Properties
| Property | Value |
| Product Name | This compound |
| Chemical Formula | C₂₁H₂₃D₈N₅O₃ |
| Molecular Weight | 409.55 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99% Deuterium |
| Storage | -20°C, protect from light and moisture |
Applications in In Vitro Drug Metabolism
This compound is an essential tool for the following in vitro drug metabolism applications:
-
Metabolic Stability Assays: To determine the rate at which 5-Hydroxy Buspirone is metabolized by liver microsomes or other metabolically active systems.
-
Metabolite Quantification: To accurately measure the concentration of 5-Hydroxy Buspirone formed from the metabolism of Buspirone.
-
Reaction Phenotyping: To identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of 5-Hydroxy Buspirone.
-
Enzyme Inhibition Assays: To assess the potential of a new chemical entity (NCE) to inhibit the metabolism of 5-Hydroxy Buspirone.
Experimental Protocols
Metabolic Stability of 5-Hydroxy Buspirone in Human Liver Microsomes (HLM)
This protocol determines the intrinsic clearance of 5-Hydroxy Buspirone in HLM.
Materials:
-
5-Hydroxy Buspirone
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of 5-Hydroxy Buspirone in DMSO.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a working solution of 5-Hydroxy Buspirone (e.g., 100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in ACN for use as the stop/internal standard solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the 5-Hydroxy Buspirone working solution to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
The 0-minute time point is established by adding the stop solution before the substrate.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding the aliquot to a tube containing the cold ACN/internal standard solution.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Data Analysis:
-
The disappearance of 5-Hydroxy Buspirone over time is monitored by LC-MS/MS.
-
The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining of 5-Hydroxy Buspirone versus time.
-
Intrinsic clearance (CLᵢₙₜ) is then calculated using the following equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 5-Hydroxy Buspirone: To be determinedthis compound: To be determined |
Note: The specific MRM transitions for 5-Hydroxy Buspirone and its d8 analog need to be optimized on the mass spectrometer.
Reaction Phenotyping of 5-Hydroxy Buspirone Metabolism
This protocol identifies the primary CYP enzymes responsible for the metabolism of 5-Hydroxy Buspirone using recombinant human CYP enzymes.
Materials:
-
5-Hydroxy Buspirone
-
This compound (IS)
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing individual recombinant CYP enzymes (e.g., 10-50 pmol/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5-Hydroxy Buspirone (at a concentration close to its Km, if known).
-
Incubate for a fixed time period (e.g., 30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction with cold ACN containing the internal standard (this compound).
-
Process the samples as described in the metabolic stability protocol (centrifugation and supernatant transfer).
-
Data Analysis:
-
Quantify the remaining 5-Hydroxy Buspirone using a validated LC-MS/MS method.
-
The rate of metabolism by each CYP isoform is determined and compared to identify the enzymes with the highest activity towards 5-Hydroxy Buspirone.
CYP3A4 Inhibition Assay (IC₅₀ Determination)
This protocol assesses the inhibitory potential of a test compound on the CYP3A4-mediated metabolism of a probe substrate, using 5-Hydroxy Buspirone as a potential substrate if it is primarily metabolized by CYP3A4. For this example, we will assume 5-Hydroxy Buspirone is a CYP3A4 substrate.
Materials:
-
5-Hydroxy Buspirone (probe substrate)
-
This compound (IS)
-
Human Liver Microsomes (HLM) or recombinant CYP3A4
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
Procedure:
-
Incubation:
-
Prepare a series of dilutions of the test compound.
-
In separate tubes, pre-incubate HLM or recombinant CYP3A4 with each concentration of the test compound (and a vehicle control) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding 5-Hydroxy Buspirone (at a concentration near its Km for CYP3A4) and the NADPH regenerating system.
-
Incubate for a predetermined time where the reaction is linear.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction with cold ACN containing this compound.
-
Process the samples as previously described.
-
Data Analysis:
-
Quantify the formation of a metabolite of 5-Hydroxy Buspirone or the depletion of 5-Hydroxy Buspirone.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
Data Presentation
Table 1: Representative Metabolic Stability Data for 5-Hydroxy Buspirone in HLM
| Time (min) | 5-Hydroxy Buspirone Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
| t₁/₂ (min) | Calculated |
| CLᵢₙₜ (µL/min/mg) | Calculated |
Table 2: Representative Reaction Phenotyping Data for 5-Hydroxy Buspirone
| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) |
| CYP1A2 | < 1.0 |
| CYP2C9 | 2.5 |
| CYP2C19 | 1.8 |
| CYP2D6 | 5.2 |
| CYP3A4 | 45.7 |
Table 3: Representative CYP3A4 Inhibition Data
| Inhibitor Concentration (µM) | % Inhibition of 5-Hydroxy Buspirone Metabolism |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
| IC₅₀ (µM) | Calculated |
Visualizations
References
Application Notes and Protocols for the Detection of 5-Hydroxy Buspirone-d8 by Mass Spectrometry
These application notes provide a comprehensive guide for the quantitative analysis of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug buspirone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals.
Introduction
Buspirone is extensively metabolized in the body, with 5-hydroxy buspirone being one of its major hydroxylated metabolites.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in sample processing. This document outlines the optimized mass spectrometry parameters and a detailed protocol for the detection and quantification of this compound.
Mass Spectrometry Parameters
The successful detection of this compound relies on the optimization of mass spectrometry parameters. The following table summarizes the recommended parameters for Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Ionization is typically achieved using electrospray ionization (ESI) in the positive ion mode.
Table 1: Mass Spectrometry Parameters for this compound and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 410.3 | 122.1 | 35 - 45 (optimize) | 20 - 40 (optimize) |
| 5-Hydroxy Buspirone | 402.3 | 122.1 | 35 - 45 (optimize) | 20 - 40 (optimize) |
| Buspirone (for reference) | 386.2 | 122.1 | ~34 | 20 - 40 (optimize) |
| Buspirone-d8 (for reference) | 394.3 | 122.1 | ~34 | 20 - 40 (optimize) |
Note: The exact values for collision energy and cone voltage should be optimized for the specific instrument being used to achieve maximum sensitivity. The fragmentation of buspirone and its hydroxylated metabolites characteristically yields a prominent product ion at m/z 122, which corresponds to the pyrimidinylpiperazine moiety.[2]
Experimental Protocols
This section details the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective methods.
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma sample, add the internal standard (this compound) solution. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma sample, add the internal standard (this compound) solution.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane). Vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC)
A reversed-phase chromatographic separation is typically employed for the analysis of buspirone and its metabolites.
Table 2: Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then return to initial conditions for equilibration. A typical run time is 5-10 minutes. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
The mass spectrometer should be set up to acquire data in MRM mode using the parameters outlined in Table 1.
Quantitative Data Summary
The following table presents typical quantitative performance data that can be expected from a validated LC-MS/MS method for the analysis of buspirone and its metabolites. The values for this compound would be used for internal standard-based quantification.
Table 3: Example Quantitative Performance Data
| Parameter | Buspirone | 5-Hydroxy Buspirone |
| Linearity Range | 0.1 - 100 ng/mL | To be determined |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] | To be determined |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <15% |
| Recovery | >85% | >85% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the detection of this compound.
Caption: Experimental workflow for this compound detection.
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the traditional sense, the metabolic pathway of buspirone can be illustrated.
Caption: Metabolic pathway of Buspirone.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Protocol for Buspirone and its Metabolites: An Application Note
This application note provides a detailed protocol for the solid-phase extraction (SPE) of buspirone and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), from human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate quantification of these compounds. The protocol is followed by a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. It undergoes extensive metabolism, with 1-(2-pyrimidinyl)-piperazine (1-PP) being a major pharmacologically active metabolite.[1][2] Accurate and reliable quantification of both buspirone and 1-PP in biological matrices like plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to other methods, making it ideal for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]
Experimental Protocols
This section details the materials and the step-by-step procedure for the solid-phase extraction of buspirone and 1-PP from human plasma.
Materials
-
SPE Cartridges: C18 or mixed-mode solid-phase extraction columns.[4][6]
-
Reagents:
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Spike the plasma samples with the internal standard solution.
Solid-Phase Extraction (SPE) Protocol
This protocol is a composite based on established methods for buspirone and 1-PP extraction.[1][3][4][6]
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed does not dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (typically 1 mL) onto the conditioned SPE cartridge.[1]
-
Apply a slow and steady flow rate (approximately 1 mL/min) to ensure optimal retention of the analytes.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent, such as 5% methanol in water, to remove hydrophilic interferences.
-
A second wash with a slightly stronger solvent may be performed to remove more interferences without eluting the analytes of interest.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for injection into the analytical instrument.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the SPE method for buspirone and its metabolite 1-PP, as reported in various studies.
Table 1: Recovery and Linearity
| Analyte | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Buspirone | ~96% | 0.5 - 50 | [1] |
| 1-PP | ~66% | 2 - 50 | [1] |
| Buspirone | Not Specified | 0.0104 - 6.69 | [3][4] |
| Buspirone | Not Specified | 0.1 - 14 (plasma) | [6] |
| 1-PP | Not Specified | 0.2 - 25 (plasma) | [6] |
Table 2: Precision and Limit of Quantitation (LOQ)
| Analyte | Intra-assay RSD (%) | Inter-assay RSD (%) | LOQ (ng/mL) | Reference |
| Buspirone | 4 - 12.5 | 9.6 | 0.5 | [1] |
| 1-PP | 4 - 12.5 | 6.9 | 2 | [1] |
| Buspirone | < 15 | Not Specified | 0.0104 | [3][4] |
| Buspirone | < 12 | Not Specified | 0.1 | [6] |
| 1-PP | < 12 | Not Specified | 0.2 | [6] |
Visualizations
The following diagrams illustrate the experimental workflow of the solid-phase extraction protocol.
References
- 1. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Buspirone analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in Buspirone analysis.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect Buspirone analysis?
In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Buspirone, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4] The most common manifestation is ion suppression, which reduces the analyte signal.[5]
2. How can I identify if my Buspirone analysis is affected by matrix effects?
Matrix effects can be identified both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard Buspirone solution into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal at the retention time of Buspirone indicates the presence of ion suppression or enhancement, respectively.[4][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach. The response of Buspirone in a standard solution is compared to the response of Buspirone spiked into a blank matrix sample that has undergone the entire extraction procedure. The matrix factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of the matrix to the peak area in the absence of the matrix. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6][7]
3. What are the primary causes of matrix effects in plasma/serum samples for Buspirone analysis?
Phospholipids are a major contributor to matrix effects, particularly ion suppression, in the analysis of samples from biological matrices like plasma and serum.[5][8] These endogenous components can co-extract with Buspirone and often elute in the same chromatographic window, competing for ionization in the MS source.[8]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Buspirone quantification.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Optimizing Chromatographic Separation of Buspirone and its Hydroxy Metabolites
Welcome to the technical support center for the chromatographic analysis of buspirone and its hydroxy metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your separation methods.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of buspirone and its hydroxy metabolites in a question-and-answer format.
Q1: I am observing significant peak tailing for my buspirone peak. What are the likely causes and how can I resolve this?
A1: Peak tailing for buspirone, a basic compound, is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[1][2]
Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] However, ensure the pH is within the stable range for your column, typically between pH 2 and 8 for silica-based columns.[4][5]
-
Use of a Buffer: Incorporating a buffer, such as ammonium formate or phosphate, into your mobile phase can help maintain a consistent pH and mask the residual silanol groups.[1][2]
-
Employ a Highly Deactivated Column: Modern, end-capped columns with low silanol activity are specifically designed to reduce these secondary interactions and are highly recommended for the analysis of basic compounds.[3][6]
-
Consider Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to saturate the active silanol sites. However, be mindful that TEA is not suitable for mass spectrometry (MS) detection.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[3]
Q2: I am struggling to separate the isomeric hydroxy metabolites of buspirone. What chromatographic parameters can I adjust for better resolution?
A2: Achieving baseline separation of isomeric compounds can be challenging. Here are some parameters to optimize:
-
Column Selection: A high-efficiency column with a smaller particle size (e.g., sub-2 µm for UPLC) can significantly improve resolution.[3] Consider columns with different stationary phase chemistries that may offer alternative selectivity.
-
Mobile Phase Composition: Systematically evaluate different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios in the mobile phase. A shallow gradient elution program can often enhance the separation of closely eluting peaks.
-
Temperature Control: Column temperature can influence selectivity. Experiment with different temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the resolution between the hydroxybuspirone isomers.[7]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q3: My analyte response is low, or I am observing a noisy baseline. What should I investigate?
A3: Low sensitivity and baseline noise can stem from various sources:
-
Detector Settings: Ensure your detector (e.g., UV-Vis or MS) is set to the optimal wavelength or mass transitions for buspirone and its metabolites. For UV detection of buspirone, wavelengths around 210 nm and 240 nm are commonly used.[7][8]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline, especially in gradient elution.[9] Use high-purity (e.g., HPLC or MS-grade) solvents and freshly prepared mobile phases.
-
Sample Preparation: Inadequate sample cleanup can introduce interfering substances from the matrix (e.g., plasma, urine), leading to baseline disturbances and ion suppression in MS detection.
-
System Leaks or Bubbles: Check for any leaks in the HPLC/UPLC system. Gas bubbles in the pump or detector can cause significant baseline noise. Ensure your mobile phases are properly degassed.
Frequently Asked Questions (FAQs)
Q: What are the major hydroxy metabolites of buspirone?
A: The primary hydroxy metabolites of buspirone are 3'-hydroxybuspirone (3'-OH-Bu), 5-hydroxybuspirone (5-OH-Bu), and 6'-hydroxybuspirone (6'-OH-Bu).[1][7] Buspirone also undergoes N-dealkylation to form 1-pyrimidinylpiperazine (1-PP), which is a pharmacologically active metabolite.[1][10][11]
Q: Which enzyme is primarily responsible for the metabolism of buspirone?
A: Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][10]
Q: Can you provide a starting point for an experimental protocol for the separation of buspirone and its hydroxy metabolites?
A: Yes, the following is a representative LC-MS/MS protocol synthesized from published methods. Optimization will likely be required for your specific instrumentation and application.
Experimental Protocols
Representative UPLC-MS/MS Method for Buspirone and Hydroxy Metabolites
This protocol is intended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Chromatographic System | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: Representative Mass Transitions
The following table provides representative m/z transitions for buspirone and its key metabolites for use in a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Buspirone | 386.3 | 122.1 |
| 6'-Hydroxybuspirone | 402.3 | 122.1 |
| 5-Hydroxybuspirone | 402.3 | 281.2 |
| 3'-Hydroxybuspirone | 402.3 | 265.2 |
| 1-Pyrimidinylpiperazine (1-PP) | 165.1 | 95.1 |
Note: The specific product ions for the hydroxy metabolites can vary depending on the collision energy and instrument used. The product ion at m/z 122.1 is a common fragment for buspirone and some of its metabolites. It is crucial to have analytical standards for positive identification and to develop a robust, specific method.
Visualizations
Caption: Metabolic pathway of buspirone.
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [fr.restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Separation of Buspirone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Hydroxy Buspirone-d8 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Hydroxy Buspirone-d8 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is the deuterated form of 5-Hydroxy Buspirone, a major metabolite of the anxiolytic drug Buspirone. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of 5-Hydroxy Buspirone in biological matrices like plasma, serum, or urine. The stability of an internal standard is critical because any degradation or alteration can lead to inaccurate quantification of the target analyte, compromising the reliability of pharmacokinetic and other study data.
Q2: What are the ideal storage and handling conditions for this compound stock and working solutions?
A2: To maintain the integrity of this compound solutions, it is recommended to adhere to the following storage and handling best practices:
-
Storage Temperature: Stock and working solutions should be stored at -20°C or lower in tightly sealed containers.[1]
-
Solvent Choice: Use high-purity aprotic solvents such as acetonitrile or methanol for preparing stock solutions to minimize the risk of hydrogen-deuterium (H-D) exchange.[1][2] Avoid acidic or basic aqueous solutions which can catalyze this exchange.[3]
-
Light Protection: Store solutions in amber vials or in the dark to prevent potential photodegradation.[4]
-
Inert Atmosphere: When handling the solid form, it is advisable to work under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, as the compound may be hygroscopic.[4][5]
-
Equilibration: Before opening, allow the container of the standard to equilibrate to room temperature to prevent condensation.[1]
Q3: What types of stability studies are necessary for this compound in biological samples?
A3: To ensure the reliability of bioanalytical data, the stability of this compound should be evaluated under various conditions that mimic the sample lifecycle from collection to analysis. Key stability studies include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.[6]
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample processing time.[7]
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.[7]
-
Autosampler Stability: Assesses the stability of the processed samples in the autosampler over the expected duration of an analytical run.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery of this compound
Q: We are observing inconsistent and lower-than-expected recovery for this compound during our sample preparation. What could be the cause and how can we troubleshoot this?
A: Inconsistent or low recovery of an internal standard can significantly impact the accuracy of your assay. Here are potential causes and troubleshooting steps:
Potential Causes:
-
Analyte Degradation: this compound may be degrading during sample handling, storage, or processing.
-
Extraction Inefficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound.
-
Matrix Effects: Components in the biological matrix could be interfering with the extraction or ionization of the analyte.
-
Adsorption: The analyte may be adsorbing to container surfaces (e.g., collection tubes, pipette tips, or autosampler vials).
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Confirm the concentration and purity of your this compound stock solution.
-
Optimize Extraction Procedure:
-
pH Adjustment: Evaluate the effect of adjusting the pH of the sample before extraction to improve the recovery of the hydroxylated metabolite.
-
Solvent Selection: Test different organic solvents or solvent mixtures for protein precipitation or liquid-liquid extraction.
-
Solid-Phase Extraction (SPE): If using SPE, experiment with different sorbents, wash solutions, and elution solvents.
-
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if ion suppression or enhancement is occurring.[8] If significant matrix effects are observed, consider a more rigorous cleanup method or chromatographic adjustments to separate the analyte from interfering matrix components.
-
Assess Stability: Perform systematic stability studies to identify any degradation issues. The following sections provide detailed protocols and illustrative data.
Experimental Protocols and Data Presentation
Below are detailed protocols for key stability experiments. The accompanying tables present illustrative data for this compound stability in human plasma. Note: This data is hypothetical and intended for guidance. Actual stability should be determined experimentally.
Freeze-Thaw Stability
Q: How do we perform a freeze-thaw stability study for this compound in plasma?
A: This study evaluates the stability of the analyte after repeated freezing and thawing cycles.
Experimental Protocol:
-
Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Freezing: Store the QC samples at -20°C or -80°C for at least 12 hours.[9]
-
Thawing: Thaw the samples unassisted at room temperature.[9]
-
Cycling: Repeat the freeze-thaw process for a minimum of three cycles.[9][10]
-
Analysis: After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.[11]
Illustrative Data: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Number of Freeze-Thaw Cycles | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |
| Low QC | 3 | 5.0 | 4.85 | 97.0% |
| High QC | 3 | 80.0 | 78.9 | 98.6% |
| Low QC | 5 | 5.0 | 4.78 | 95.6% |
| High QC | 5 | 80.0 | 78.1 | 97.6% |
Short-Term (Bench-Top) Stability
Q: What is the procedure for a short-term bench-top stability study?
A: This study assesses the stability of the analyte in the biological matrix at room temperature, simulating the conditions during sample processing.
Experimental Protocol:
-
Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.
-
Storage: Keep the QC samples at room temperature (e.g., 25°C) for a specified period that is equal to or longer than the expected sample processing time (e.g., 4, 8, or 24 hours).[12]
-
Analysis: After the specified duration, process and analyze the samples with a freshly prepared calibration curve and comparison QC samples.
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.[11]
Illustrative Data: Short-Term Bench-Top Stability of this compound in Human Plasma at 25°C
| QC Level | Storage Duration (hours) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |
| Low QC | 4 | 5.0 | 4.92 | 98.4% |
| High QC | 4 | 80.0 | 79.5 | 99.4% |
| Low QC | 8 | 5.0 | 4.81 | 96.2% |
| High QC | 8 | 80.0 | 78.8 | 98.5% |
| Low QC | 24 | 5.0 | 4.65 | 93.0% |
| High QC | 24 | 80.0 | 77.2 | 96.5% |
Long-Term Stability
Q: How should a long-term stability study be designed and executed?
A: This study evaluates the stability of the analyte over an extended period under frozen storage conditions.
Experimental Protocol:
-
Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study.
-
Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), analyze a set of the stored QC samples against a freshly prepared calibration curve and comparison QCs.
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.[11]
Illustrative Data: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Storage Duration (months) | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery |
| Low QC | 1 | 5.0 | 4.95 | 99.0% |
| High QC | 1 | 80.0 | 79.8 | 99.8% |
| Low QC | 3 | 5.0 | 4.88 | 97.6% |
| High QC | 3 | 80.0 | 79.1 | 98.9% |
| Low QC | 6 | 5.0 | 4.82 | 96.4% |
| High QC | 6 | 80.0 | 78.5 | 98.1% |
| Low QC | 12 | 5.0 | 4.75 | 95.0% |
| High QC | 12 | 80.0 | 77.9 | 97.4% |
Autosampler Stability
Q: How can we confirm the stability of processed samples in the autosampler?
A: This study determines if the processed samples remain stable in the autosampler for the duration of the analytical run.
Experimental Protocol:
-
Sample Preparation: Process a set of low and high QC samples as you would for a typical analytical run.
-
Storage: Place the processed samples in the autosampler at the specified temperature (e.g., 4°C or 10°C).
-
Analysis: Inject the samples at the beginning of the analytical run (time zero) and again after a period that is equal to or longer than the expected run time.
-
Acceptance Criteria: The mean concentration of the samples analyzed at the end of the run should be within ±15% of the mean concentration of the samples analyzed at the beginning.[11]
Illustrative Data: Autosampler Stability of this compound in Processed Human Plasma at 4°C
| QC Level | Storage Duration in Autosampler (hours) | Mean Initial Conc. (ng/mL) | Mean Final Conc. (ng/mL) | % Difference |
| Low QC | 24 | 4.98 | 4.89 | -1.8% |
| High QC | 24 | 79.6 | 78.7 | -1.1% |
| Low QC | 48 | 4.98 | 4.76 | -4.4% |
| High QC | 48 | 79.6 | 77.5 | -2.6% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. benchchem.com [benchchem.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buspirone Assays for Improved Lower Limit of Quantification (LLOQ)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the lower limit of quantification (LLOQ) for Buspirone assays.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving a low LLOQ for Buspirone?
A1: The primary challenges in achieving a low LLOQ for Buspirone, a basic compound (pKa 7.6), revolve around efficient extraction from biological matrices, managing matrix effects, and optimizing chromatographic and mass spectrometric conditions to maximize sensitivity and minimize background noise.[1] Its basic nature can lead to peak tailing in reversed-phase chromatography, and its relatively low plasma concentrations necessitate highly sensitive analytical methods.
Q2: What are the typical LLOQ values reported for Buspirone in human plasma?
A2: LLOQ values for Buspirone in human plasma can vary significantly depending on the analytical technique and sample preparation method. Highly sensitive LC-MS/MS methods have achieved LLOQs as low as 10.4 pg/mL.[2] Other reported LLOQs are around 0.02 ng/mL (20 pg/mL).[3]
Q3: How does the choice of sample preparation method impact the LLOQ?
A3: The sample preparation method is critical for achieving a low LLOQ. The goal is to efficiently extract Buspirone from the plasma matrix while removing interfering endogenous components. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT). SPE and LLE generally provide cleaner extracts and better LLOQs compared to PPT.
Troubleshooting Guide
This guide addresses common issues encountered during the development and validation of sensitive Buspirone assays.
Issue 1: High Background Noise in the Chromatogram
High background noise can significantly impact the signal-to-noise ratio (S/N), making it difficult to achieve a low LLOQ.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. | Reduction in baseline noise and removal of extraneous peaks. |
| Dirty LC-MS System | Flush the LC system thoroughly with an appropriate cleaning solution. Clean the ion source of the mass spectrometer. | A cleaner baseline and improved overall system sensitivity. |
| Matrix Effects | Optimize the sample cleanup procedure to remove interfering matrix components. Consider using a more selective extraction technique like SPE. | Reduced ion suppression or enhancement, leading to a more stable baseline and better analyte response. |
| Inefficient Ionization | Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and desolvation temperature.[4] | Increased ion signal for Buspirone, improving the S/N ratio. |
Issue 2: Poor Peak Shape (Peak Tailing)
Buspirone, being a basic compound, is prone to peak tailing in reversed-phase HPLC, which can affect integration and reduce sensitivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Residual Silanols | Lower the mobile phase pH (e.g., to 2-3) to protonate residual silanol groups on the column, minimizing their interaction with the basic analyte.[5][6] | Symmetrical, sharper peaks leading to improved resolution and sensitivity. |
| Inappropriate Mobile Phase Composition | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. Optimize the organic modifier (acetonitrile or methanol) percentage. | Improved peak symmetry and potentially altered retention time for better separation from interferences. |
| Column Overload | Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks, especially at higher concentrations. |
| Mismatched Sample Solvent | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase. | Prevention of peak distortion and broadening at the beginning of the chromatogram.[5] |
Issue 3: Low Recovery During Sample Preparation
Inadequate recovery of Buspirone during the extraction process will directly lead to a higher LLOQ.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solid Phase Extraction (SPE) | ||
| Inappropriate Sorbent | Select a sorbent that provides optimal retention for Buspirone (a basic compound with a LogP of 2.63).[1] Reversed-phase (e.g., C18) or mixed-mode cation exchange sorbents are good starting points. | Increased retention of Buspirone on the SPE cartridge. |
| Suboptimal Wash/Elution Solvents | Optimize the pH and organic strength of the wash and elution solvents. A weak organic wash can remove interferences without eluting Buspirone. A stronger, acidified organic solvent is typically needed for elution. | Maximized removal of interferences during the wash step and complete elution of Buspirone, leading to higher recovery. |
| Liquid-Liquid Extraction (LLE) | ||
| Incorrect Extraction Solvent pH | Adjust the pH of the aqueous sample to be at least 2 units above the pKa of Buspirone (7.6) to ensure it is in its neutral, more organic-soluble form.[1] | Improved partitioning of Buspirone into the organic extraction solvent. |
| Inefficient Extraction Solvent | Test different water-immiscible organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best partitioning coefficient for Buspirone. | Higher recovery of the analyte in the organic phase. |
Issue 4: Insufficient Mass Spectrometric Sensitivity
Optimizing the mass spectrometer parameters is crucial for detecting low concentrations of Buspirone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MRM Transitions | Infuse a standard solution of Buspirone and perform a product ion scan to identify the most intense and stable fragment ions. The transition m/z 386.2 → 122.1 is commonly used.[2] | Selection of the most sensitive and specific MRM transitions for quantification. |
| Incorrect Collision Energy (CE) | Perform a collision energy optimization for each MRM transition to find the CE that yields the highest fragment ion intensity. | Maximized signal intensity for the selected transitions, leading to a lower LLOQ. |
| Inefficient Ionization Source Parameters | Optimize ESI parameters such as spray voltage, source temperature, and gas flows to ensure efficient desolvation and ionization of Buspirone.[4] | Enhanced generation of protonated Buspirone ions ([M+H]+), resulting in a stronger signal. |
Experimental Protocols
High-Sensitivity LC-MS/MS Method for Buspirone in Human Plasma
This protocol is adapted from a validated method that achieved an LLOQ of 10.4 pg/mL.[2]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
SPE Cartridge: C18, 100 mg, 1 mL
-
Conditioning: 1 mL Methanol followed by 1 mL of HPLC grade water.
-
Sample Loading: Load 200 µL of plasma sample.
-
Washing: 1 mL of HPLC grade water followed by 1 mL of 10% Methanol in water.
-
Elution: 1 mL of mobile phase.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: Acetonitrile: 5 mM Ammonium Acetate (90:10 v/v) with 0.001% Trifluoroacetic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Buspirone: m/z 386.2 → 122.1
-
Buspirone-d8 (Internal Standard): m/z 394.3 → 122.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Quantitative Data Summary
| Method | Sample Preparation | LLOQ | Reference |
| LC-MS/MS | Solid Phase Extraction (SPE) | 10.4 pg/mL | [2] |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | 0.02 ng/mL | [3] |
| HPLC-Fluorescence | Protein Precipitation | 20.0 ng/mL | [7] |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.025 µg/L (25 pg/mL) | N/A |
Visualizations
Caption: Troubleshooting workflow for improving Buspirone LLOQ.
References
- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
Technical Support Center: HPLC Analysis of 5-Hydroxy Buspirone
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy Buspirone and other basic compounds.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic analytes like 5-Hydroxy Buspirone, and can significantly impact resolution and quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.
Question: Why is my 5-Hydroxy Buspirone peak tailing?
Answer:
Peak tailing for basic compounds like 5-Hydroxy Buspirone in reversed-phase HPLC is primarily caused by secondary interactions between the positively charged analyte and negatively charged, acidic silanol groups on the silica-based stationary phase.[2][3] Other contributing factors can include column contamination, inappropriate mobile phase conditions, or issues with the HPLC system itself.
A logical approach to troubleshooting this issue is outlined in the workflow below.
References
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Buspirone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing buspirone carryover during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis, and why is it a concern for buspirone?
A1: Analyte carryover is the appearance of a small peak corresponding to the analyte in a blank injection that is run after a high-concentration sample. This indicates that residual buspirone from a previous injection is retained somewhere in the LC-MS/MS system and is eluting in a subsequent run. It is a significant concern as it can lead to inaccurate quantification of buspirone, especially for samples with low concentrations of the analyte, potentially compromising the integrity of study results.
Q2: What properties of buspirone make it prone to carryover?
A2: Buspirone is a basic compound with a pKa of approximately 7.6.[1] This means that at the acidic pH values commonly used in reversed-phase chromatography, buspirone will be protonated and carry a positive charge. This charged state increases its propensity to interact with negatively charged or active sites within the LC system, such as residual silanols on the column packing material or metal surfaces, leading to adsorption and subsequent carryover.[2] Its solubility in water is relatively low, while it is freely soluble in methanol, which can also influence its interaction with different parts of the LC system.[3][4]
Q3: What are the primary sources of buspirone carryover in an LC-MS/MS system?
A3: The most common sources of carryover for buspirone and other basic compounds are the autosampler and the analytical column.[5][6] Specific components within the autosampler, such as the injection needle, sample loop, and injection valve rotor seals, can retain the analyte.[6][7] The column, particularly the inlet frit and the stationary phase itself, can also be a significant source of carryover due to strong adsorption of the analyte.[5]
Q4: How can I systematically identify the source of buspirone carryover in my LC-MS/MS system?
A4: A systematic approach is crucial for pinpointing the source of carryover. The following workflow can be employed:
Troubleshooting Guides
Guide 1: Optimizing Autosampler Wash Protocols
Persistent carryover is often linked to an inadequate autosampler wash. The following table summarizes recommended wash solutions for buspirone.
| Wash Solution Composition | Rationale |
| Acidic Aqueous/Organic Mix | |
| 50/50 (v/v) Acetonitrile/Water + 0.1-1% Formic Acid | The acidic pH helps to keep buspirone protonated and soluble in the aqueous phase, while the organic solvent aids in its removal. |
| Basic Aqueous/Organic Mix | |
| 50/50 (v/v) Acetonitrile/Water + 0.1-1% Ammonium Hydroxide | At a basic pH, buspirone is in its free base form, which can be more readily washed away by the organic solvent. |
| "Magic" Wash Solution | |
| 25/25/25/25 (v/v/v/v) Acetonitrile/Methanol/Isopropanol/Water + 0.1% Formic or Acetic Acid | This strong, multi-component organic mixture can effectively remove strongly adsorbed residues.[8] |
Experimental Protocol: Evaluating Wash Solution Effectiveness
-
Prepare a high-concentration buspirone standard at the upper limit of quantitation (ULOQ).
-
Prepare several blank samples (mobile phase or sample matrix).
-
Set up an injection sequence:
-
Injection 1: Blank
-
Injection 2: ULOQ standard
-
Injection 3: Blank (to assess carryover)
-
Injection 4: Blank
-
Injection 5: Blank
-
-
Analyze the chromatograms of the blank injections following the ULOQ standard.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in First Blank / Peak Area of ULOQ) * 100
-
Repeat steps 3-5 for each wash solution to be tested, ensuring the system is thoroughly flushed between tests.
Guide 2: Modifying Chromatographic Conditions
The mobile phase composition and pH can significantly impact buspirone carryover.
Experimental Protocol: Assessing the Impact of Mobile Phase pH
-
Prepare two sets of mobile phases:
-
Low pH: e.g., 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
High pH: e.g., 10 mM Ammonium Bicarbonate, pH 9.5 in Water (A) and Acetonitrile (B).
-
-
Equilibrate the LC system with the low pH mobile phase.
-
Perform the carryover assessment as described in the protocol for evaluating wash solution effectiveness.
-
Thoroughly flush the system and then equilibrate with the high pH mobile phase.
-
Repeat the carryover assessment.
-
Compare the carryover percentages obtained at low and high pH to determine the optimal condition for your analysis.
The following diagram illustrates the relationship between mobile phase pH and buspirone's ionization state, which influences its interaction with the stationary phase.
Guide 3: Hardware Considerations
If carryover persists after optimizing wash protocols and chromatographic conditions, consider the following hardware-related troubleshooting steps.
Quantitative Data on Hardware and Injection Mode Impact on Carryover
| Parameter | Condition 1 | % Carryover | Condition 2 | % Carryover | Reference |
| Injection Mode | Partial Loop | Can be high | Full Loop | Significantly lower | [5] |
| System Tubing | Stainless Steel | Potential for interaction | PEEK or Bio-inert | Reduced interaction | [9][10] |
| Column | Standard C18 | Prone to silanol interactions | Hybrid particle or end-capped C18 | Reduced silanol interactions | [11] |
Experimental Protocol: Differentiating Between Column and Autosampler Carryover
-
Perform a baseline carryover assessment with the analytical column installed.
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the carryover assessment.
-
Compare the results:
-
If carryover is significantly reduced or eliminated, the column is the primary source.
-
If carryover persists, the autosampler is the likely culprit.
-
This systematic approach, combining optimized wash protocols, thoughtful selection of chromatographic conditions, and careful consideration of hardware, will enable you to effectively minimize buspirone carryover and ensure the accuracy and reliability of your LC-MS/MS data.
References
- 1. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
Technical Support Center: Chromatographic Separation of Buspirone and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Buspirone and its major metabolites, 6-Hydroxybuspirone and 1-pyrimidinylpiperazine (1-PP).
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Buspirone I should be looking for?
A1: The primary metabolites of Buspirone are 6-Hydroxybuspirone and 1-pyrimidinylpiperazine (1-PP). Both are considered active metabolites and are important to monitor in pharmacokinetic and metabolism studies.
Q2: What is the relative polarity of Buspirone and its main metabolites?
A2: In reversed-phase chromatography, the elution order is typically from most polar to least polar. 6-Hydroxybuspirone is more polar than the parent drug, Buspirone, due to the addition of a hydroxyl group. Therefore, 6-Hydroxybuspirone will generally have a shorter retention time than Buspirone. The polarity of 1-PP is distinct and will also influence its retention behavior.
Q3: What type of HPLC column is recommended for the separation of Buspirone and its metabolites?
A3: Reversed-phase columns, such as C8 and C18, are most commonly used for the separation of Buspirone and its metabolites. These columns provide good retention and selectivity for these compounds when used with aqueous-organic mobile phases.
Q4: What are the typical mobile phases used for this separation?
A4: Typical mobile phases consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer and the ratio of organic to aqueous phase are critical parameters for achieving optimal separation.[1][2] Additives like trifluoroacetic acid (TFA) can also be used to improve peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Buspirone and its metabolites.
Problem 1: Poor resolution between Buspirone and 6-Hydroxybuspirone.
Cause: The similar structures of Buspirone and 6-Hydroxybuspirone can lead to co-elution or poor separation.
Solution:
-
Adjust the organic solvent percentage: Since 6-Hydroxybuspirone is more polar, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds, but may improve the resolution between them.
-
Modify the mobile phase pH: Buspirone is a basic compound, and its retention time is sensitive to the pH of the mobile phase.[2] Increasing the pH of the mobile phase can increase the retention time of Buspirone, potentially improving its separation from 6-Hydroxybuspirone.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
Problem 2: Peak tailing for Buspirone.
Cause: Peak tailing for basic compounds like Buspirone is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.
Solution:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Use a base-deactivated column: Employing a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica surface, can significantly reduce peak tailing.
Problem 3: Unstable retention times.
Cause: Fluctuations in retention times can be caused by several factors, including changes in mobile phase composition, temperature, or column equilibration.
Solution:
-
Ensure proper mobile phase preparation: Accurately prepare the mobile phase and ensure it is thoroughly mixed and degassed. For buffered mobile phases, always mix the aqueous and organic components offline before pumping to avoid precipitation.
-
Control column temperature: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can affect retention times.
-
Adequate column equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This may take 10-20 column volumes, or longer for some applications.
Data Presentation
The following tables summarize the expected effects of mobile phase modifications on the retention time and resolution of Buspirone and its metabolites.
Table 1: Effect of Mobile Phase pH on Retention Time
| Compound | Retention Time at pH 4.0 | Retention Time at pH 6.0 | Retention Time at pH 7.0 |
| 6-Hydroxybuspirone | Shorter | Intermediate | Longer |
| 1-PP | Variable | Variable | Variable |
| Buspirone | Shortest | Intermediate | Longest[2] |
Note: The retention time of 1-PP can be variable and may require specific mobile phase conditions, such as the use of an ion-pairing reagent, for optimal retention and peak shape.[3]
Table 2: Effect of Acetonitrile Percentage on Retention Time
| Compound | Retention Time with 30% ACN | Retention Time with 40% ACN | Retention Time with 50% ACN |
| 6-Hydroxybuspirone | Longest | Intermediate | Shortest |
| 1-PP | Longer | Intermediate | Shorter |
| Buspirone | Longest | Intermediate | Shortest |
Experimental Protocols
Protocol 1: Isocratic Separation of Buspirone and Metabolites
This protocol provides a starting point for the isocratic separation of Buspirone and its metabolites.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 40% Acetonitrile, 60% 20 mM Potassium Phosphate Buffer (pH 6.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
Protocol 2: Gradient Separation for Improved Resolution
A gradient method can be employed to improve the separation of all three compounds in a single run.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-70% B
-
15-17 min: 70% B
-
17-18 min: 70-10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 238 nm
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the separation of Buspirone and its metabolites.
Caption: A logical workflow for addressing poor resolution between Buspirone and its metabolites.
Caption: The relationship between mobile phase parameters and their effects on the chromatogram.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 3. Determination of a buspirone metabolite in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 5-Hydroxy Buspirone-d8 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated internal standards, with a focus on the principles applicable to 5-Hydroxy Buspirone-d8, against alternative stable isotope-labeled standards for the bioanalytical method validation of buspirone and its metabolites. The selection of an appropriate internal standard is a critical decision in developing robust and reliable quantitative assays. This document outlines the performance characteristics of different internal standards, supported by experimental data, and provides detailed methodologies for key validation experiments.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure accuracy and precision. The ideal IS mimics the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they are chemically identical to the analyte, differing only in isotopic composition, which results in a higher mass. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.
Comparison of Internal Standards: Deuterated vs. ¹³C-Labeled
While this compound is a suitable deuterated internal standard for the analysis of 5-hydroxybuspirone, this guide will draw a broader comparison between deuterated standards (like Buspirone-d8 for buspirone) and Carbon-13 (¹³C)-labeled standards, as direct comparative studies on this compound are not extensively published. The principles discussed are directly applicable to the selection of an IS for buspirone's metabolites.
Deuterated internal standards, such as Buspirone-d8, are a widely used and cost-effective option.[1] They generally demonstrate good performance with acceptable precision and accuracy.[1] However, a potential drawback is the possibility of a slight chromatographic shift in retention time compared to the native analyte.[1] This separation can lead to differential matrix effects, which may compromise the accuracy of quantification.[1]
Carbon-13 labeled standards are often considered superior due to their greater chemical stability and a reduced likelihood of chromatographic separation from the analyte.[1] While both deuterated and ¹³C-labeled internal standards can be used to develop validated LC-MS/MS methods, for assays demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the preferred choice.[1]
Performance Comparison of Internal Standard Types
The following table summarizes the key performance characteristics of analytical methods using two different types of isotope-labeled internal standards for buspirone analysis. The data for Buspirone-d8 is based on a validated method, while the data for a hypothetical Buspirone-¹³C₆ is extrapolated based on the known advantages of ¹³C-labeled standards.[1]
| Parameter | Buspirone-d8 (Deuterated IS) | Buspirone-¹³C₆ (¹³C-Labeled IS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.4 pg/mL[2] | Potentially lower due to reduced noise |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | ± 10% |
| Recovery | ~96%[3] | Consistent and reproducible |
| Matrix Effect | Potential for differential effects | Minimized due to co-elution |
| Retention Time Shift vs. Analyte | Slight shift may be observed[1] | Generally co-elutes perfectly |
Experimental Protocols
A robust bioanalytical method validation is crucial for regulatory submissions and ensuring data integrity. Below are detailed methodologies for key experiments in the validation of a bioanalytical method for buspirone using a deuterated internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Buspirone-d8 at 100 ng/mL).[1]
-
Vortex the samples for 30 seconds.[1]
-
Add 500 µL of 2% formic acid in water and vortex for another 30 seconds.[1]
-
Load the entire mixture onto a pre-conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 3 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.001% trifluoroacetic acid) in a ratio of 90:10 (v/v).[2]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for buspirone and its deuterated internal standard are typically:
Visualizing Experimental Workflows and Signaling Pathways
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation.
Caption: A typical workflow for bioanalytical method validation.
Buspirone's Mechanism of Action: 5-HT1A Receptor Signaling
Buspirone's primary mechanism of action involves its activity as a partial agonist at serotonin 5-HT1A receptors.[4] It also exhibits antagonistic effects at dopamine D2 receptors.[4] The diagram below illustrates the signaling pathway associated with buspirone's interaction with the 5-HT1A receptor.
Caption: Buspirone's signaling pathway via the 5-HT1A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of buspirone and its major metabolite 1-(2-pyrimidinyl)piperazine in human plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
The Analytical Edge: A Comparative Guide to 5-Hydroxy Buspirone-d8 and Structural Analog Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Buspirone and its metabolites, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts assay accuracy, precision, and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, 5-Hydroxy Buspirone-d8, and a structural analog internal standard for the quantification of 5-Hydroxy Buspirone.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1]
This compound , as a deuterated internal standard, is chemically identical to the analyte of interest, 5-Hydroxy Buspirone, with the exception that eight hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass difference allows for its distinction by the mass spectrometer. In contrast, a structural analog internal standard is a different molecule that is chemically similar but not identical to the analyte.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in bioanalysis due to their ability to more accurately track the analyte throughout the entire analytical workflow.[2] Their near-identical chemical and physical properties to the analyte lead to superior performance in compensating for matrix effects and other sources of variability.[1] Structural analogs, while a viable alternative when a deuterated standard is unavailable or cost-prohibitive, may exhibit different extraction efficiencies and ionization responses, potentially compromising data accuracy.[1]
The following table summarizes the key performance differences between a deuterated internal standard and a structural analog internal standard based on established analytical principles.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Chromatographic Co-elution | Nearly identical retention time to the analyte. | Retention time may differ significantly from the analyte. | Deuteration typically has a minimal effect on chromatographic behavior.[3][4] |
| Extraction Recovery | Identical to the analyte. | May differ from the analyte due to structural differences. | The chemical similarity of a deuterated IS ensures it behaves identically during sample preparation. |
| Matrix Effect Compensation | Excellent and highly reliable. | Variable and potentially unreliable. | Co-elution and identical ionization properties of a deuterated IS ensure it experiences the same matrix effects as the analyte.[5] |
| Accuracy & Precision | High accuracy and precision. | Can be less accurate and precise. | More effective normalization across samples leads to improved data quality.[6] |
| Availability & Cost | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of stable isotope-labeled compounds is a more complex process.[1] |
Experimental Protocols
To empirically evaluate the performance of an internal standard, a series of validation experiments must be conducted. Detailed below are the methodologies for two critical experiments: Extraction Recovery and Matrix Effect evaluation.
Experimental Protocol: Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.
Procedure:
-
Prepare two sets of samples:
-
Set A (Pre-Spiked Matrix): Spike a known amount of 5-Hydroxy Buspirone and the internal standard (either this compound or the structural analog) into a blank biological matrix (e.g., human plasma) before the extraction process.
-
Set B (Post-Spiked Extract): Extract a blank biological matrix and then spike the same known amount of 5-Hydroxy Buspirone and the internal standard into the final, clean extract.
-
-
Perform Sample Extraction (for Set A):
-
Add 50 µL of the internal standard working solution to 500 µL of the plasma sample.
-
Vortex for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile or 2% formic acid in water) and vortex for another 30 seconds.[3]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For further cleanup, perform solid-phase extraction (SPE). Condition a C18 SPE cartridge, load the supernatant, wash the cartridge, and elute the analytes.[2][3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analyze all samples using a validated LC-MS/MS method.
-
Calculate Extraction Recovery:
-
Extraction Recovery (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
Experimental Protocol: Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike 5-Hydroxy Buspirone and the internal standard into the mobile phase or a clean solvent.
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix from multiple sources (typically at least six different lots) and then spike 5-Hydroxy Buspirone and the internal standard into the final, clean extract.
-
Set 3 (Internal Standard in Neat Solution): Spike only the internal standard into the mobile phase or a clean solvent.
-
Set 4 (Internal Standard in Post-Spiked Matrix): Extract blank biological matrix from the same multiple sources and spike only the internal standard into the final, clean extract.[1]
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of the analyte/IS in the presence of matrix) / (Peak area of the analyte/IS in the absence of matrix)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the Internal Standard-Normalized Matrix Factor: This is the critical parameter for evaluating the internal standard's performance.
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1 with low variability across different matrix lots indicates that the internal standard effectively compensates for the matrix effect.
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the practical application and biological context, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Buspirone.
Caption: Bioanalytical workflow for the quantification of 5-Hydroxy Buspirone.
Caption: Simplified signaling pathway of Buspirone via the 5-HT1A receptor.
References
Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and precision of quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decision-making in analytical method development.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely considered the gold standard in quantitative mass spectrometry.[1] The fundamental principle is that an ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[2][3] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the resulting molecule is chemically almost identical to the analyte but can be distinguished by its mass-to-charge ratio in a mass spectrometer.[4]
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated standards are preferred, other options like ¹³C or ¹⁵N labeled standards and non-isotopically labeled (analog) internal standards are also utilized. The choice of IS can significantly impact assay performance.[5]
Stable isotope-labeled internal standards, such as those labeled with ¹³C or ¹⁵N, are often considered superior to deuterated standards as they are less prone to chromatographic shifts and isotopic scrambling.[6] However, they are typically more expensive and less readily available.[6] Analog internal standards, which are structurally similar but not identical to the analyte, are a more economical option but may not adequately compensate for matrix effects and other sources of variability due to differences in physicochemical properties.[5]
Key Performance Parameters: A Tabular Comparison
The following table summarizes the key performance characteristics of different types of internal standards based on established guidelines and experimental findings.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect).[2][7] | Co-elutes perfectly with the analyte.[8] | Retention time will differ from the analyte.[8] | The deuterium isotope effect can lead to differential matrix effects between the analyte and the deuterated IS.[2] |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts.[7] | Excellent, as it co-elutes and experiences the same matrix effects. | Variable and often incomplete, as it may not experience the same matrix effects as the analyte.[5] | A lower coefficient of variation (CV) of the IS-normalized matrix factor indicates better compensation.[3] |
| Recovery & Reproducibility | High and reproducible, closely mimicking the analyte. | High and reproducible, considered the most ideal for tracking the analyte. | Can differ significantly from the analyte, leading to reduced accuracy and precision.[5] | Recovery of the analyte and IS should be evaluated for consistency.[8] |
| Potential for Interference | Low risk of unlabeled analyte presence from the IS, but must be checked.[9] | Very low risk of unlabeled analyte presence. | No risk of converting to the analyte, but may have its own interferences. | Regulatory guidelines require assessment to ensure the IS does not interfere with the analyte.[8] |
| Stability (H/D Exchange) | Potential for back-exchange of deuterium for hydrogen, especially at certain molecular positions.[9] | Highly stable label. | Stable, but its own stability profile may differ from the analyte. | The stability of the label is a critical factor for a good SIL internal standard.[9] |
| Cost & Availability | Generally more affordable and widely available than other SIL-IS.[8] | Typically more expensive and less commercially available.[6] | Generally the most cost-effective and readily available option. | Cost and availability are practical considerations in method development. |
Regulatory Expectations for Accuracy and Precision
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline, have established clear criteria for bioanalytical method validation.[8][10]
Accuracy and Precision Acceptance Criteria
The following table outlines the generally accepted criteria for accuracy and precision during bioanalytical method validation.
| Parameter | Acceptance Criteria |
| Intra-run and Inter-run Precision | The coefficient of variation (CV) should not exceed 15% for all quality control (QC) levels (except for the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) Precision | The CV should not exceed 20%. |
| Intra-run and Inter-run Accuracy | The mean concentration should be within ±15% of the nominal concentration for all QC levels (except for the LLOQ). |
| Lower Limit of Quantification (LLOQ) Accuracy | The mean concentration should be within ±20% of the nominal concentration. |
These criteria are based on the harmonized ICH M10 guideline and are applicable to both FDA and EMA submissions.[8][10]
Experimental Protocols
To objectively evaluate the performance of a deuterated internal standard, specific validation experiments are required.
Experimental Protocol: Assessing Matrix Effects
Objective: To determine if the chosen deuterated internal standard adequately compensates for matrix-induced signal suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and deuterated IS in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated IS are added to the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and deuterated IS are spiked into the biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set 3) / (Peak area ratio of analyte/IS in Set 1)
-
-
Assess Variability: Calculate the coefficient of variation (CV) of the IS-normalized MF across at least six different sources of the biological matrix. A lower CV indicates better compensation for the variability of the matrix effect.[3]
Experimental Protocol: Verifying Internal Standard Purity
Objective: To ensure that the deuterated internal standard is not contaminated with the unlabeled analyte.
Methodology:
-
Obtain the Certificate of Analysis (CoA) for the deuterated IS, which should provide information on its chemical purity and isotopic enrichment.[8]
-
Prepare a high-concentration solution of the deuterated IS in an appropriate solvent.
-
Analyze this solution using the LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte. The signal for the unlabeled analyte should be absent or below a pre-defined threshold (e.g., <0.1% of the deuterated IS response).[8]
Visualizing the Workflow and Key Concepts
To better understand the experimental process and the importance of a suitable internal standard, the following diagrams illustrate a typical bioanalytical workflow and the concept of the deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The globalization of clinical trials and the increasing complexity of drug development have led to a greater need for bioanalytical testing at multiple laboratories. This decentralization requires a robust cross-validation process to ensure the consistency and reliability of data generated across different sites.[1] Cross-validation demonstrates that two or more bioanalytical methods, or the same method used in different laboratories, can produce comparable data.[1] This guide provides an objective comparison of methodologies for the cross-validation of analytical methods, supported by experimental data and detailed protocols, to ensure that data can be confidently combined or compared to support regulatory submissions.[2]
Comparing Cross-Validation Strategies: Key Considerations
The transfer of bioanalytical methods between a sending and a receiving laboratory is a critical step in the drug development lifecycle. A successful transfer is contingent on a well-defined protocol that ensures the receiving laboratory can replicate the method with comparable accuracy, precision, and reliability.[3] Historically, acceptance criteria for cross-validation were often based on incurred sample reanalysis (ISR). However, current regulatory guidance, such as the International Council for Harmonisation (ICH) M10 guideline, emphasizes a more comprehensive statistical assessment of bias between methods.
This guide will compare two common scenarios for cross-validation:
-
Scenario A: Cross-Validation of a Large Molecule Ligand-Binding Assay (LBA)
-
Scenario B: Cross-Validation of a Small Molecule LC-MS/MS Assay
The comparison will focus on experimental design, statistical analysis, and potential challenges for each scenario.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative parameters and acceptance criteria for the cross-validation of Ligand-Binding Assays and LC-MS/MS assays.
Table 1: Comparison of Cross-Validation Parameters for Ligand-Binding and LC-MS/MS Assays
| Parameter | Ligand-Binding Assay (LBA) | LC-MS/MS Assay | Key Considerations |
| Assay Principle | Based on the specific binding of a ligand to a receptor or antibody. | Chromatographic separation followed by mass spectrometric detection. | The underlying technology dictates the validation parameters and potential sources of variability. |
| Linearity (r) | > 0.99 | > 0.99 | The correlation coefficient (r) should be greater than 0.99.[3] |
| Mean Accuracy Difference | The difference in mean accuracy between the two labs should be ≤ 20% for QC samples (≤ 25% at LLOQ). | The difference in mean accuracy between the two labs should be ≤ 15% for QC samples.[3] | Acceptance criteria are generally wider for LBAs due to their inherent variability. |
| Mean Precision Difference | The difference in mean precision (CV) between the two labs should be ≤ 20% for QC samples (≤ 25% at LLOQ). | The difference in mean precision (CV) between the two labs should be ≤ 15% for QC samples.[3] | Precision reflects the closeness of agreement between a series of measurements.[4] |
| Incurred Sample Reanalysis (ISR) | At least 67% of the re-analyzed incurred samples should have a percent difference within ±30%. | At least 67% of the re-analyzed incurred samples should have a percent difference within ±20%.[3] | ISR is a critical measure of assay reproducibility using study samples. |
Experimental Protocols
A successful inter-laboratory cross-validation study hinges on a meticulously planned and executed protocol.
Method Transfer Protocol
Before any experimental work, a comprehensive method transfer protocol should be established and agreed upon by both the transferring and receiving units.[3][5] Key elements of this protocol include:
-
Objective and Scope : A clear definition of the purpose and extent of the transfer.[3][6]
-
Roles and Responsibilities : Delineation of the specific duties of each laboratory.[3][5]
-
Materials and Instruments : Specification of all critical reagents, standards, and equipment.[3][5]
-
Analytical Procedure : A detailed, step-by-step description of the analytical method.[3][5]
-
Experimental Design : An outline of the number and type of samples to be tested.[3][5]
-
Acceptance Criteria : Predetermined statistical criteria for a successful transfer, based on method validation data.[3][5]
Cross-Validation Procedure
The cross-validation procedure involves a direct comparison of data from the two laboratories to ensure the results are comparable.[3] The most common approach is comparative testing, where both laboratories analyze the same set of samples.[3]
1. Sample Selection:
-
A minimum of three levels of quality control (QC) samples (low, medium, and high concentrations) should be used.
-
A set of incurred samples from a relevant study should also be included to assess the method's performance with "real" samples.[2]
2. Sample Analysis:
-
The selected samples are analyzed in replicate by each laboratory using their respective validated bioanalytical method.[1]
-
It is crucial that each laboratory follows its own standard operating procedures (SOPs).[1]
3. Data Compilation and Statistical Analysis:
-
The concentration data from all laboratories are compiled for statistical comparison.[1]
-
Various statistical methods are employed to assess the concordance of the results.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the cross-validation process.
Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
Decision logic for cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. metrology-journal.org [metrology-journal.org]
- 5. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 6. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
A Researcher's Guide: 5-Hydroxy Buspirone-d8 vs. 6-Hydroxy Buspirone-d8 as Internal Standards in Bioanalysis
In the quantitative bioanalysis of the anxiolytic drug buspirone and its metabolites, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among them, deuterated analogs of metabolites like 5-Hydroxy Buspirone-d8 and 6-Hydroxy Buspirone-d8 are often employed. This guide provides a comparative overview of these two internal standards, supported by experimental context and methodologies, to aid researchers in their selection process.
Performance Comparison: A Data-Driven Overview
| Parameter | This compound | 6-Hydroxy Buspirone-d8 | Ideal Characteristics |
| Chemical Structure | Deuterated analog of the 5-hydroxy metabolite of buspirone. | Deuterated analog of the 6-hydroxy metabolite of buspirone. | Structurally as close to the analyte as possible. |
| Mass Difference | +8 Da compared to 5-Hydroxy Buspirone. | +8 Da compared to 6-Hydroxy Buspirone. | Sufficient mass difference to prevent isotopic crosstalk. |
| Chromatographic Behavior | Expected to have a slightly shorter retention time than the non-deuterated analog due to the kinetic isotope effect. | Also expected to have a slightly shorter retention time than its non-deuterated counterpart. | Co-elution with the analyte is ideal to compensate for matrix effects. |
| Ionization Efficiency | Expected to have similar ionization characteristics to 5-Hydroxy Buspirone. | Expected to have similar ionization characteristics to 6-Hydroxy Buspirone. | Identical ionization response to the analyte. |
| Matrix Effect | The deuterated standard helps to compensate for ion suppression or enhancement. | The deuterated standard helps to compensate for ion suppression or enhancement. | Should experience the same matrix effects as the analyte. |
| Metabolic Stability | The C-D bonds are stronger than C-H bonds, potentially leading to slightly different metabolic stability if the deuteration is at a site of metabolism. | Similar to the 5-hydroxy analog, the position of deuterium labeling is crucial for metabolic stability. | Should be metabolically stable during the analytical process. |
Experimental Protocols: A Representative Bioanalytical Method
The following is a representative experimental protocol for the quantification of buspirone or its hydroxylated metabolites in a biological matrix, such as plasma, using a deuterated internal standard like this compound or 6-Hydroxy Buspirone-d8. This protocol is a composite based on established methods for buspirone bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or 6-Hydroxy Buspirone-d8 in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
Load the entire mixture onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Buspirone: m/z 386.3 → 122.1
-
5-Hydroxy Buspirone: m/z 402.3 → 122.1
-
6-Hydroxy Buspirone: m/z 402.3 → 238.2
-
This compound: m/z 410.3 → 122.1
-
6-Hydroxy Buspirone-d8: m/z 410.3 → 246.2
-
Visualizing the Context: Metabolic Pathway and Experimental Workflow
To better understand the relationship between buspirone and its metabolites, as well as the analytical process, the following diagrams are provided.
Caption: Metabolic pathway of Buspirone to its 5-hydroxy and 6-hydroxy metabolites.
Caption: General workflow for bioanalytical quantification using an internal standard.
Conclusion
Both this compound and 6-Hydroxy Buspirone-d8 are suitable candidates for use as internal standards in the bioanalysis of buspirone and its hydroxylated metabolites. The choice between them may depend on the specific analyte of interest. For the quantification of 5-hydroxy buspirone, its deuterated analog would be the theoretically ideal choice, and likewise for the 6-hydroxy metabolite. The use of a stable isotope-labeled internal standard that is a structural analog of the analyte is a well-established practice to ensure the robustness and accuracy of the bioanalytical method. The provided experimental protocol and workflows offer a solid foundation for researchers to develop and validate their own assays.
A Researcher's Guide to Evaluating Isotopic Contribution and Cross-Talk in Mass Spectrometry
In the realm of mass spectrometry-based research, particularly in fields like metabolomics, proteomics, and drug development, the accurate quantification of isotopically labeled molecules is paramount. However, the inherent presence of naturally abundant isotopes and the potential for signal interference, or "cross-talk," can introduce significant analytical challenges. This guide provides a comprehensive comparison of methodologies and software tools designed to evaluate and correct for isotopic contributions and cross-talk, enabling researchers to ensure the accuracy and reliability of their data.
Understanding Isotopic Contribution and Cross-Talk
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying molecular turnover. When a molecule is enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H), its mass spectrum exhibits a distinct isotopic distribution. However, the naturally occurring isotopes of all elements in the molecule also contribute to this distribution. Isotopic contribution refers to the signal overlap from these naturally abundant isotopes with the signals of the isotopically labeled species. Failure to correct for this can lead to an overestimation of isotopic enrichment.
Cross-talk , a related phenomenon, typically occurs in quantitative analyses that utilize stable isotope-labeled internal standards (SIL-IS). It refers to the signal contribution from the unlabeled analyte to the signal of the SIL-IS, or vice-versa.[1][2][3] This can arise from the isotopic distribution of the analyte overlapping with the mass of the internal standard, especially when the mass difference between them is small.[4]
Software Tools for Isotopic Correction
Several software tools are available to correct for the contribution of naturally occurring isotopes. The choice of software often depends on the type of mass spectrometry data (low vs. high resolution), the specific isotopic tracer used, and the desired level of integration into existing data analysis pipelines.
| Software | Key Features | Platform | Resolution Support | Tracer Flexibility | Interface | License |
| IsoCor | Corrects for natural abundance of all elements and tracer impurity.[5][6][7][8] Calculates isotopologue distribution and mean enrichment.[6][7][8] Supports derivatization steps.[8] | Python (Windows, Unix, MacOS) | Low and High Resolution[5][7] | Any tracer element with two or more isotopes[6][8] | GUI and Command-line[5][6][8] | GPLv3 (Open-source)[6][8] |
| Isotope Correction Toolbox (ict) | Supports batch processing and accounts for tracer purity.[9] A key feature is its ability to handle precursor ion fragmentation for tandem MS data.[9] | Perl | Not explicitly specified | Supports any labeling source[9] | Command-line[9] | Not specified |
| RawConverter | Focuses on the accurate assignment of monoisotopic peaks.[10] Shown to improve peptide identifications.[10] | Not explicitly specified | High Resolution | Primarily for unlabeled and TMT-labeled proteomics | Not explicitly specified | Not specified |
| Monocle | An open-source algorithm for rapid reassignment of precursor peaks to monoisotopic assignments.[10] It has been shown to significantly increase peptide identifications compared to no correction and other algorithms.[10] | Cross-platform | High Resolution | Primarily for unlabeled and TMT-labeled proteomics | Not explicitly specified | Open-source[10] |
Methodologies for Isotopic Correction and Cross-Talk Mitigation
The correction for isotopic contribution is typically achieved through mathematical algorithms that utilize a correction matrix.[5] This matrix relates the measured mass fractions to the true isotopologue distribution. For high-resolution mass spectrometry, it is crucial that the correction algorithm accounts for the mass defects of the isotopes.[5]
Several mass bias correction models can be employed to improve the accuracy of isotope ratio measurements:[11][12]
-
Linear Law
-
Power Law
-
Exponential Law
-
Russell Equation
-
Polynomial Function
-
Common Analyte Internal Standardization (CAIS)
The choice of model and internal standard can significantly impact the resulting isotopic abundances.[11]
Mitigating cross-talk often requires a combination of experimental and data analysis strategies:
-
Chromatographic Separation: Ensuring baseline separation of the analyte and its SIL-IS can prevent signal overlap.[3][4]
-
Monitoring Less Abundant Isotopes: For the SIL-IS, monitoring a precursor ion with a mass that has minimal or no isotopic contribution from the analyte can effectively reduce cross-talk.[1][2]
-
Optimizing MS Parameters: Adjusting parameters in the collision cell can sometimes eliminate cross-talk.[3]
-
Increasing SIL-IS Concentration: While not always ideal, increasing the concentration of the SIL-IS can reduce the relative contribution of the analyte's signal.[2]
Experimental Protocols
A robust experimental design is fundamental for accurate isotopic analysis. The following outlines a general workflow for stable isotope tracing experiments in cell culture coupled with LC-MS analysis.[13][14]
1. Experimental Design:
- Select the appropriate stable isotope tracer and its concentration.
- Determine the optimal labeling time to achieve a metabolic steady-state or to capture dynamic changes.
- Include unlabeled control samples to determine the natural isotopic abundance.
2. Cell Culture and Isotope Labeling:
- Culture cells to the desired confluency.
- Replace the standard medium with a medium containing the stable isotope-labeled substrate.
- Incubate for the predetermined time.
3. Metabolite Extraction:
- Rapidly quench metabolic activity, typically by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
4. LC-MS Analysis:
- Separate the metabolites using an appropriate liquid chromatography method.
- Analyze the eluent using a high-resolution mass spectrometer to obtain accurate mass measurements of the different isotopologues.
5. Data Analysis:
- Process the raw MS data to obtain the intensity of each mass isotopologue for the metabolites of interest.
- Use software like IsoCor to correct for the natural abundance of isotopes.
- Calculate the fractional contribution of the tracer to each metabolite.
Visualizing Workflows and Concepts
To better illustrate the processes involved in evaluating isotopic contribution and cross-talk, the following diagrams are provided.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 8. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 9. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 10. Improved Monoisotopic Mass Estimation for Deeper Proteome Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of mass bias correction models for the examination of isotopic composition of mercury using sector field ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of different mass bias correction procedures for the measurement of mercury species-specific isotopic composition by gas chromatography coupled to multicollector ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Linearity Assessment for Buspirone Calibration Curves
This guide provides a comparative analysis of different analytical methods for the linearity assessment of Buspirone calibration curves. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection is compared against Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and UV-Visible (UV-Vis) Spectrophotometry. Experimental data and detailed protocols are presented to aid researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific analytical needs.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from validated methods described in the scientific literature.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of Buspirone in bulk drug and pharmaceutical dosage forms.
-
Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve Buspirone hydrochloride in a suitable solvent, such as methanol or a mixture of methanol and water, to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range for linearity assessment is 0.05-20 µg/mL.[1]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer solution (e.g., 0.01 M sodium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., methanol) in a 30:70 (v/v) ratio is effective.[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 244 nm.[1]
-
Injection Volume: 20 µL.[2]
-
-
Data Analysis:
-
Inject each calibration standard in triplicate.
-
Plot the peak area of Buspirone as a function of its concentration.
-
Perform a linear regression analysis to determine the regression equation and the coefficient of determination (R²).
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the quantification of low concentrations of Buspirone in biological matrices like human plasma.[3][4]
-
Standard Preparation:
-
Stock Solution: Prepare a stock solution of Buspirone and an internal standard (e.g., Buspirone-d8) in a solvent like methanol.
-
Working Standards: Prepare calibration standards by spiking a blank biological matrix (e.g., human plasma) with known amounts of Buspirone. A typical concentration range for linearity is 10.4–6690.4 pg/mL.[3][4]
-
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 3 µm) is used.[5]
-
Mobile Phase: A gradient or isocratic mobile phase, such as a mixture of acetonitrile and 5 mM ammonium acetate with 0.001% trifluoroacetic acid, is employed.[3][4]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific mass transitions for Buspirone (e.g., m/z 386.24 → 122.10) and the internal standard.[3][4]
-
-
Data Analysis:
Workflow for Linearity Assessment
The following diagram illustrates the general workflow for assessing the linearity of a calibration curve in an analytical method.
Caption: Workflow of a typical linearity assessment experiment.
Data Presentation: Comparison of Linearity Parameters
The following table summarizes the linearity parameters obtained from different analytical methods for Buspirone quantification.
| Analytical Method | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Matrix | Reference |
| HPLC-UV | 0.05 - 20 µg/mL | r = 0.9998 | Bulk Drug / Formulations | [1] |
| HPLC-UV | 100 - 600 ng/µL | R² = 0.9944 | Rabbit Plasma | [7] |
| HPLC-UV | 5 - 200 ng/µL | Not Specified | Bulk Drug | [2][8] |
| HPLC-UV | 1.25 - 500 ng/µL | Not Specified | Bulk Drug | [9] |
| LC-MS/MS | 10.4 - 6690.4 pg/mL | R² > 0.999 | Human Plasma | [3][4][6] |
| LC-MS/MS | 0.02 - (not specified) ng/mL | Not Specified | Human Plasma | [5] |
| UV-Vis Spectrophotometry | 1.25 - 30 µg/mL | Not Specified | Tablets | [10] |
| UV-Vis Spectrophotometry | 5 - 25 µg/mL | R² = 0.9866 | Bulk Drug (Water solvent) | [11] |
| UV-Vis Spectrophotometry | 10 - 50 µg/mL | R² = 0.9905 | Bulk Drug (Methanol solvent) | [11] |
| Colorimetry | 10 - 50 µg/mL | R² = 0.9924 | Bulk Drug | [11] |
Conclusion
The choice of analytical method for Buspirone quantification depends on the required sensitivity and the sample matrix.
-
HPLC-UV methods demonstrate excellent linearity over a microgram per milliliter range and are suitable for quality control analysis of bulk drugs and pharmaceutical formulations.[1]
-
LC-MS/MS methods provide superior sensitivity, with linear ranges extending down to the picogram per milliliter level, making them the preferred choice for pharmacokinetic and bioequivalence studies in biological matrices like plasma.[3][4][5]
-
UV-Vis Spectrophotometry and related colorimetric methods offer a simpler and more accessible alternative for routine analysis in the microgram per milliliter range, although they may have lower correlation coefficients compared to chromatographic methods.[10][11]
All presented methods, when properly validated, can provide linear, accurate, and precise results for the quantification of Buspirone. The data indicates that a strong linear relationship (R² > 0.99) is consistently achieved across different techniques and concentration ranges, confirming their suitability for their intended analytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.info [ijpsr.info]
Navigating Bioanalytical Method Validation: A Comparative Guide to EMA and FDA Guidelines on Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the rigorous landscape of bioanalytical method validation demands meticulous attention to detail, particularly concerning the use of internal standards. The choice of an appropriate internal standard is a critical determinant of data quality and regulatory acceptance. This guide provides an in-depth comparison of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) guidelines on the use of stable isotope-labeled internal standards (SIL-ISs), supported by experimental data to inform best practices in regulated bioanalysis.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. Both the EMA and FDA have long-established guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline. This harmonization streamlines the requirements for global drug submissions, creating a unified framework for ensuring the quality and consistency of bioanalytical data.[1][2]
The Gold Standard: Regulatory Preference for SIL-ISs
Both the EMA and FDA, through their adoption of the ICH M10 guideline, unequivocally recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[3][4] A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the SIL-IS and the analyte behave in a parallel manner during extraction, chromatography, and ionization, thereby providing the most accurate correction for potential variabilities.[5]
When a SIL-IS is not available, a structural analog may be used. However, it is crucial to demonstrate that the analog has a similar chromatographic retention time and extraction recovery as the analyte and does not suffer from differential matrix effects.[2]
Key Validation Parameters: A Harmonized Approach
The ICH M10 guideline outlines a comprehensive set of validation parameters that must be assessed to ensure a bioanalytical method is fit for its intended purpose. The following table summarizes the key requirements for internal standards as per the harmonized guideline.
| Validation Parameter | ICH M10 Harmonized Requirement | Rationale |
| Internal Standard Selection | A stable isotope-labeled (SIL) internal standard of the analyte is the preferred choice. If a SIL-IS is not available, a structural analogue may be used with appropriate justification.[2][3] | SIL-ISs most accurately mimic the analyte's behavior, leading to better correction for variability. |
| Internal Standard Purity | The isotopic purity of the SIL-IS must be high, and it should be free from any unlabeled analyte that could interfere with the quantification of the actual sample.[3] | Contamination with the unlabeled analyte can lead to an overestimation of the analyte concentration. |
| Internal Standard Concentration | The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide an appropriate and reproducible response.[2] | A consistent IS concentration is essential for accurate ratio-based calculations. |
| Selectivity | The method must demonstrate that the internal standard does not interfere with the detection of the analyte and that endogenous components in the matrix do not interfere with the internal standard.[3][6] | Ensures that the measured signals are solely from the analyte and the IS. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and the internal standard should be evaluated to ensure that it is consistent and does not compromise the accuracy and precision of the method.[3][6] | Matrix components can suppress or enhance the ionization of the analyte and IS, leading to inaccurate results if not properly compensated for. |
| Stability | The stability of the internal standard in stock solutions, working solutions, and in the biological matrix under the expected storage and processing conditions must be demonstrated.[3][6] | Degradation of the IS can lead to a factitiously high analyte-to-IS ratio and an overestimation of the analyte concentration. |
Performance Comparison: SIL-IS vs. Structural Analog IS
Experimental data consistently demonstrates the superiority of SIL-ISs over structural analogs in mitigating variability and ensuring data accuracy.
Case Study 1: Immunosuppressive Drugs
A study comparing the performance of an isotopically labeled internal standard (ILIS) and an analog internal standard (ANIS) for the quantification of four immunosuppressive drugs (cyclosporine A, everolimus, sirolimus, and tacrolimus) in whole blood revealed important insights. While both types of internal standards provided acceptable within-day and between-day precision and trueness, the study highlighted that careful method optimization is crucial when using ANISs to minimize potential discrepancies.[7][8]
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) | Median Accuracy (%) |
| Cyclosporine A | ILIS (CsA-D12) | <10 | <8 | 91-110 | -2.1 |
| ANIS (CsD) | <10 | <8 | 91-110 | -2.0 | |
| Everolimus | ILIS (EVE-D4) | <10 | <8 | 91-110 | 9.1 |
| ANIS (Desmethoxyrapamycin) | <10 | <8 | 91-110 | 9.8 | |
| Sirolimus | ILIS (SIR-13C,D3) | <10 | <8 | 91-110 | 12.2 |
| ANIS (Desmethoxyrapamycin) | <10 | <8 | 91-110 | 11.4 | |
| Tacrolimus | ILIS (TAC-13C,D2) | <10 | <8 | 91-110 | -1.2 |
| ANIS (Ascomycin) | <10 | <8 | 91-110 | 0.2 |
Data adapted from Valbuena et al., 2016.[7][8]
Case Study 2: Lapatinib in Cancer Patient Plasma
In the analysis of the anti-cancer drug lapatinib, a highly protein-bound compound, the choice of internal standard proved to be critical. The recovery of lapatinib from the plasma of different cancer patients showed significant interindividual variability, ranging from 16% to 56%.[9] While both a non-isotope-labeled (zileuton) and a stable isotope-labeled (lapatinib-d3) internal standard performed acceptably in pooled human plasma, only the SIL-IS was able to correct for the substantial interindividual differences in recovery observed in patient samples.[9] This underscores the importance of using a SIL-IS, especially when analyzing patient samples where matrix variability is expected.[9]
| Parameter | Non-Isotope-Labeled IS (Zileuton) | Stable Isotope-Labeled IS (Lapatinib-d3) |
| Accuracy in Pooled Plasma | Within 100±10% | Within 100±10% |
| Precision in Pooled Plasma | <11% | <11% |
| Correction for Interindividual Recovery Variability in Patient Plasma | No | Yes |
Data adapted from Wu et al., 2013.[9]
Experimental Protocols for Key Validation Experiments
Detailed methodologies for the validation of a bioanalytical method using a stable isotope-labeled internal standard are outlined below. These protocols are based on the principles described in the ICH M10 guideline.[3][4]
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from other components in the biological matrix.
Protocol:
-
Analyze at least six independent sources of the blank biological matrix (e.g., plasma from six different individuals).
-
Analyze a zero sample, which is the blank matrix spiked only with the internal standard at its working concentration.
-
Analyze a sample at the Lower Limit of Quantification (LLOQ), which is the blank matrix spiked with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[2]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard's response in the LLOQ sample.[2]
-
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Neat solution): Analyte and IS spiked in a clean solvent.
-
Set 2 (Post-extraction spike): Blank matrix is extracted, and then the analyte and IS are added to the extracted matrix.
-
-
The matrix factor (MF) is calculated for both the analyte and the IS by comparing the peak areas from Set 2 to Set 1.
-
The IS-normalized MF is then calculated by dividing the analyte MF by the IS MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different lots of matrix should not be greater than 15%.[6]
Stability
Objective: To demonstrate the stability of the analyte and the internal standard in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare low and high QC samples in the biological matrix.
-
Expose the samples to conditions simulating sample handling and storage, including:
-
Freeze-thaw stability: At least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-term stability: At the intended storage temperature for a duration equal to or longer than the time from sample collection to analysis.
-
Post-preparative stability: In the autosampler for a duration that covers the expected run time.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values.
-
Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.[10]
Visualizing Key Workflows
To further clarify the logical relationships in the selection and validation of internal standards, the following diagrams are provided.
Caption: Decision workflow for internal standard selection.
Caption: Workflow for matrix effect assessment.
Conclusion
The harmonization of EMA and FDA guidelines under the ICH M10 framework has provided a clear and consistent path for the validation of bioanalytical methods. The strong recommendation for the use of stable isotope-labeled internal standards is well-supported by scientific evidence demonstrating their superior ability to compensate for analytical variability, particularly matrix effects. While structural analogs can be used in the absence of a SIL-IS, they require more extensive validation to ensure they do not compromise data quality. By adhering to the principles outlined in the ICH M10 guideline and employing robust experimental designs, researchers can ensure the development of reliable and globally acceptable bioanalytical methods that are crucial for advancing drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. ovid.com [ovid.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
The Gold Standard Debate: A Performance Showdown Between Deuterated and ¹³C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of internal standard is a critical decision that can significantly impact data quality and integrity. While both deuterated (²H) and carbon-13 (¹³C)-labeled internal standards are widely used in mass spectrometry-based assays, a comprehensive evaluation of their performance characteristics reveals a clear frontrunner.
This guide provides an objective, data-driven comparison of deuterated and ¹³C-labeled internal standards, supported by experimental insights and detailed methodologies. By understanding the inherent advantages and limitations of each, you can make an informed decision to ensure the robustness and reliability of your bioanalytical data.
Key Performance Parameters: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures accurate compensation for any variability, such as extraction efficiency, matrix effects, and instrument response. While both deuterated and ¹³C-labeled standards aim to achieve this, subtle but significant differences in their physicochemical properties lead to distinct performance outcomes.
The following tables summarize the key performance differences between deuterated and ¹³C-labeled internal standards based on published data and well-established principles of analytical chemistry.
Table 1: Chromatographic Behavior and Matrix Effects
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte in reversed-phase chromatography.[1][2] This is known as the deuterium isotope effect. | Co-elutes perfectly with the analyte under various chromatographic conditions.[1] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][3] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][4] | Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[1] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
Table 2: Accuracy, Precision, and Stability
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |
| Accuracy & Precision | Can lead to inaccuracies and greater variability. One study reported a 40% error in an example due to imperfect retention time matching.[1] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[5] | Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[5] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[6] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][4] This can compromise the integrity of the standard. | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more dependable results. |
Experimental Protocols
To illustrate the practical application of these internal standards, a general experimental protocol for the quantification of an analyte in a biological matrix using LC-MS/MS is provided below. This protocol can be adapted for specific analytes and matrices.
General Protocol for Analyte Quantification in Plasma using Protein Precipitation
1. Sample Preparation
-
Spiking: To 100 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of the internal standard working solution (either deuterated or ¹³C-labeled). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition. Vortex to ensure complete dissolution.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
3. Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. RPubs - Use of Internal Standard in LC-MS/MS Method [rpubs.com]
Robustness Testing: A Comparative Guide for Validated Buspirone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The robustness of an analytical method is a critical measure of its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during routine use. This guide provides a comparative analysis of robustness testing for two commonly validated methods for the quantification of Buspirone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Method Performance
The choice between HPLC-UV and LC-MS/MS for Buspirone quantification often depends on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a cost-effective and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for bioanalytical applications where low concentrations of Buspirone are expected.[1][2][3][4] The robustness of each method is evaluated by assessing the impact of minor changes in operational parameters on the accuracy and precision of the results.[5]
Table 1: Comparison of Typical Buspirone Quantification Method Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole Mass Spectrometer |
| Column | Ultrasphere C18[6] | Shiseido C18[2], Symmetry C18[7] |
| Mobile Phase | Acetonitrile and Potassium Phosphate Buffer[6] | Acetonitrile and Ammonium Acetate/Formic Acid[1][7] |
| Detection | UV at 244 nm[6] | Multiple Reaction Monitoring (MRM)[1][2][7] |
| Lower Limit of Quantification (LLOQ) | ~2.5 - 20 ng/mL[3][6] | ~0.02 - 10.4 pg/mL[1][2] |
| Primary Application | Bulk drug and pharmaceutical formulations[6][8] | Human plasma, pharmacokinetic studies[1][2][7] |
Robustness Testing Protocols and Comparative Data
Robustness is typically evaluated by intentionally varying critical method parameters and observing the effect on the analytical results, such as peak area, retention time, and calculated concentration.
Experimental Protocols
1. HPLC-UV Method Robustness Testing:
A validated HPLC-UV method for Buspirone quantification is subjected to variations in the following parameters:
-
Flow Rate: The flow rate of the mobile phase is varied by ±0.1 mL/min from the nominal value (e.g., 1.0 mL/min).
-
Mobile Phase Composition: The percentage of the organic solvent (e.g., acetonitrile) in the mobile phase is altered by ±2%.
-
pH of the Buffer: The pH of the aqueous buffer in the mobile phase is adjusted by ±0.2 units.
-
Column Temperature: The column oven temperature is changed by ±5 °C.
-
Wavelength: The UV detection wavelength is varied by ±2 nm.
2. LC-MS/MS Method Robustness Testing:
A validated LC-MS/MS method for Buspirone quantification is tested against variations in:
-
Flow Rate: The flow rate is varied by ±0.05 mL/min from the set value.
-
Mobile Phase Composition: The organic modifier percentage is altered by ±1%.
-
Collision Energy: The collision energy in the mass spectrometer is varied by ±2 eV.
-
Ion Source Parameters: Parameters such as ion spray voltage and source temperature are slightly adjusted.
Comparative Robustness Data
The following table summarizes the typical acceptance criteria and expected outcomes for the robustness testing of both methods. The results are generally expressed as the relative standard deviation (RSD) of the measurements under the varied conditions.
Table 2: Comparative Robustness Testing Results for Buspirone Quantification
| Parameter Varied | HPLC-UV Method (%RSD) | LC-MS/MS Method (%RSD) | Acceptance Criteria (%RSD) |
| Flow Rate | < 2.0% | < 1.5% | < 5.0% |
| Mobile Phase Composition | < 3.0% | < 2.0% | < 5.0% |
| pH of Buffer | < 2.5% | N/A (less critical for MS) | < 5.0% |
| Column Temperature | < 2.0% | < 1.8% | < 5.0% |
| Wavelength (HPLC-UV) | < 2.0% | N/A | < 5.0% |
| Collision Energy (LC-MS/MS) | N/A | < 1.5% | < 5.0% |
| Ion Source Parameters (LC-MS/MS) | N/A | < 2.0% | < 5.0% |
Note: The %RSD values are hypothetical and represent typical expected outcomes based on the principles of each technique. Actual results may vary depending on the specific method and instrumentation.
The data indicates that while both methods can be robust, the LC-MS/MS method may exhibit slightly better resilience to small variations in chromatographic conditions due to the high selectivity of mass spectrometric detection.
Mandatory Visualizations
Experimental Workflow for Robustness Testing
Caption: Workflow for conducting a robustness study of a validated analytical method.
Logical Relationship of Robustness Parameters
Caption: Interrelationship of chromatographic system components, robustness parameters, and performance indicators.
References
- 1. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of HPLC Method for the Determination of Buspirone in Rat Plasma Using Fluorescence Detection and Its Application to a Pharmacokinetic Study [jstage.jst.go.jp]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Buspirone in Human Plasma by HPLC-MS/MS and Its Pharmacokinetic Study [journal11.magtechjournal.com]
- 8. akjournals.com [akjournals.com]
Safety Operating Guide
Proper Disposal of 5-Hydroxy Buspirone-d8: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Hydroxy Buspirone-d8 is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with general laboratory chemical waste guidelines. The primary approach involves treating this compound as a hazardous chemical waste due to its potential toxicity and irritant properties, as indicated in safety data sheets for related compounds.
Immediate Safety and Disposal Plan
Proper disposal begins with a clear understanding of the compound's characteristics and the general principles of laboratory waste management. All chemical waste must be handled in a manner that minimizes risk to personnel and the environment.
Waste Characterization and Segregation
Based on available safety data for analogous compounds, this compound should be handled as a toxic and irritant chemical waste. It is crucial to prevent the mixing of this waste with non-hazardous waste streams to avoid contamination and ensure proper disposal.
Key Disposal Information Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Toxic, Irritant) |
| Primary Disposal Route | Licensed Hazardous Waste Vendor via Institutional EHS |
| Prohibited Disposal Methods | Do not dispose of in household garbage or down the drain.[1] |
| Container Type | Chemically compatible, leak-proof container with a secure lid. |
| Labeling Requirements | "Hazardous Waste," full chemical name, and associated hazards. |
Experimental Protocol for Disposal
The following step-by-step methodology outlines the process for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials).
- Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination.
2. Container Selection and Labeling:
- Select a chemically resistant container with a tightly sealing lid that is appropriate for the type of waste (solid or liquid).
- Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and indicate its hazardous properties (e.g., "Toxic," "Irritant").
3. Accumulation in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.
- The SAA should be at or near the point of generation and under the control of the laboratory personnel.
- Ensure the container is kept closed except when adding waste.
4. Request for Waste Pickup:
- Once the container is full or when the experiment is complete, arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
5. Documentation:
- Maintain accurate records of the disposed of chemical waste as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and procedures and the relevant Safety Data Sheet (SDS) for this compound. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
References
Personal protective equipment for handling 5-Hydroxy Buspirone-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 5-Hydroxy Buspirone-d8. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the compound.
Compound Hazard Assessment
Based on available Safety Data Sheets (SDS) for closely related compounds, Buspirone and its analogs are classified as:
A key study on the metabolism of Buspirone indicates that 5-hydroxybuspirone is a primary metabolite and is considered to be "essentially inactive" pharmacologically.[1] This suggests that while the handling precautions for a potent compound should be followed due to its relationship with Buspirone, the 5-hydroxy metabolite may present a lower intrinsic pharmacological risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-grade nitrile or neoprene gloves meeting ASTM D6978 standard.[4] | Prevents skin contact with the potentially irritating and toxic compound. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, polyethylene-coated polypropylene gown with back closure and tight-fitting cuffs.[4] | Protects the body from contamination and prevents the transfer of the compound outside of the work area. |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects the eyes from splashes and airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[5] For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1] |
| Additional Garb | Disposable head, hair, and shoe covers. | Provides comprehensive protection and minimizes the risk of contamination. |
Handling and Operational Plan
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6][7]
-
Containment: For procedures with a high potential for generating dust or aerosols, consider using a glove box or other containment solutions.
Procedural Guidance
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Storage of Deuterated Compounds
Proper storage is critical to maintain the isotopic purity of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | Refrigerate at 4°C for short-term storage. For long-term storage, -20°C is recommended.[8] Always consult the manufacturer's certificate of analysis. | Low temperatures slow down potential degradation processes. |
| Protection from Light | Store in amber vials or in the dark.[8] | Prevents photodegradation of the light-sensitive organic compound.[8] |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon).[8] | Prevents oxidation and contamination from atmospheric moisture. |
| Solvent Choice | Use aprotic or deuterated solvents for solutions. Avoid acidic or basic solutions.[8] | Minimizes the risk of hydrogen-deuterium exchange, which can compromise the isotopic purity of the compound.[8] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Pathway
Caption: Waste disposal pathway for this compound.
Disposal Procedures
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[1]
-
Segregate Waste: Keep all waste contaminated with this compound separate from non-hazardous laboratory trash.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
DEA Take-Back Programs: For the disposal of larger quantities of the parent drug or its metabolites, utilizing a DEA-registered drug take-back facility is the preferred method.[6]
-
Disposal in Household Trash (for trace amounts on disposables): If a take-back program is not available, contaminated disposable items (e.g., gloves, paper towels) should be placed in a sealed plastic bag before being discarded in the trash.[7] For residual solid compound, it should be mixed with an undesirable substance like cat litter or used coffee grounds before being sealed in a bag for disposal.[5][6]
-
Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[9]
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the laboratory.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. aiha.org [aiha.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. dea.gov [dea.gov]
- 6. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 7. fda.gov [fda.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Buspirone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
